5-Aminoisoxazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c4-2-1-3(6)5-7-2/h1H,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAQXOKGHJGIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289073 | |
| Record name | 5-Amino-1,2-oxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-63-9 | |
| Record name | 822-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1,2-oxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydro-1,2-oxazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 5-Aminoisoxazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for 5-aminoisoxazol-3(2H)-one, a crucial heterocyclic compound and a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic D-cycloserine.[1][2][3] This document details prominent synthesis methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and visual pathway diagrams.
Introduction
This compound, also known as 3-amino-5-hydroxyisoxazole, is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. Its structural motif is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of this and related isoxazole derivatives is of significant interest for the development of novel therapeutic agents. This guide will focus on the core synthetic strategies, providing a practical resource for researchers in the field.
Core Synthesis Pathways
Several synthetic strategies have been developed for the synthesis of the isoxazole ring system. The most relevant pathways leading to this compound and its derivatives involve the reaction of hydroxylamine with various precursors.
Cyclocondensation of α-Cyanoketones with Hydroxylamine
A prevalent method for the synthesis of 5-aminoisoxazoles involves the condensation reaction between an α-cyanoketone and hydroxylamine hydrochloride.[4] The reaction proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization to yield the 5-aminoisoxazole ring.
Logical Relationship: Cyclocondensation Pathway
References
A Technical Guide to the Regioselective Synthesis of 5-Aminoisoxazoles
For Researchers, Scientists, and Drug Development Professionals
The 5-aminoisoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1][2][3] The development of efficient and regioselective synthetic methods to access these compounds is therefore of significant interest to the drug discovery and development community. This technical guide provides an in-depth overview of the core strategies for the regioselective synthesis of 5-aminoisoxazoles, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Core Synthetic Strategies
The regioselective construction of the 5-aminoisoxazole ring can be primarily achieved through cycloaddition reactions, with the [3+2] cycloaddition of nitrile oxides and enamines being a prominent and highly effective method. Other notable approaches include the cyclocondensation of β-dicarbonyl equivalents with hydroxylamine and the nucleophilic substitution of appropriately functionalized isoxazoles.
[3+2] Cycloaddition of Nitrile Oxides with α-Cyanoenamines
A powerful and highly regioselective method for the synthesis of 5-aminoisoxazoles is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines.[1][2] This approach is advantageous as the intermediate isoxazolines spontaneously eliminate hydrogen cyanide (HCN) to directly yield the aromatic 5-aminoisoxazole product in a one-pot procedure.[1][2] The reaction consistently produces the 5-amino-substituted regioisomer with high selectivity.[1][2]
The α-cyanoenamines act as synthetic equivalents of aminoacetylenes.[1][2] The nitrile oxides can be generated in situ from various precursors, such as hydroxamoyl chlorides or primary nitroalkanes, to prevent their dimerization.[1]
Reaction Workflow:
Caption: Workflow for 5-aminoisoxazole synthesis via [3+2] cycloaddition.
Experimental Protocols:
Protocol 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile) [1][2]
-
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Morpholine
-
Potassium cyanide (KCN)
-
Triethylamine (TEA)
-
Diethyl ether
-
Cyclohexane
-
-
Procedure:
-
In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).
-
Stir the mixture at room temperature for 2 hours.
-
Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.
-
A solid will form, which is then filtered off and recrystallized from cyclohexane.
-
Protocol 2: [3+2] Cycloaddition for 5-Aminoisoxazole Synthesis [1][2]
-
Method A: Nitrile Oxide Generation from Hydroxamoyl Chlorides
-
Reactants:
-
α-Cyanoenamine
-
Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)
-
Triethylamine (TEA)
-
Toluene
-
-
Procedure:
-
Dissolve the α-cyanoenamine and the hydroxamoyl chloride in toluene in a round-bottom flask.
-
Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.
-
Stir the reaction mixture at room temperature overnight.
-
Proceed with aqueous workup and purification by recrystallization or column chromatography.
-
-
-
Method B: Nitrile Oxide Generation via the Mukaiyama Method
-
Reactants:
-
α-Cyanoenamine
-
Primary nitroalkane (e.g., nitromethane)
-
Phenylisocyanate
-
Triethylamine (TEA)
-
Toluene
-
-
Procedure:
-
Combine the α-cyanoenamine, primary nitroalkane, phenylisocyanate, and triethylamine in toluene.
-
Stir the reaction mixture at room temperature overnight.
-
Cool the reaction mixture, then proceed with workup and purification.
-
-
Quantitative Data:
| Entry | Nitrile Oxide Precursor (R) | α-Cyanoenamine | Method | Product | Yield (%) |
| 1 | p-ClPh-C(Cl)=NOH | 1-Morpholinoacrylonitrile | A | 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine | 75 |
| 2 | Me-NO₂ | 1-Morpholinoacrylonitrile | B | 1-(3-Methylisoxazol-5-yl)morpholine | 95 |
| 3 | Me-NO₂ | 1-(Piperidin-1-yl)acrylonitrile | B | 5-(Piperidin-1-yl)-3-methylisoxazole | 70 |
| 4 | Me-NO₂ | 1-(N-methylpiperazin-1-yl)acrylonitrile | B | 1-Methyl-4-(3-methylisoxazol-5-yl)piperazine | 75 |
| 5 | Ph-NH-CO-C(H)=NOH | 1-(Piperidin-1-yl)acrylonitrile | C | N-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamide | 58 |
Data sourced from Bouissiere et al., Molecules, 2006.[2]
Cyclocondensation of β-Enamino Diketones with Hydroxylamine
The cyclocondensation of β-enamino diketones with hydroxylamine offers a versatile route to polysubstituted isoxazoles.[4][5] The regiochemical outcome of this reaction can be controlled by carefully selecting the reaction conditions, such as the solvent and the use of additives like Lewis acids (e.g., BF₃·OEt₂).[4][6] This allows for the selective synthesis of different regioisomers, including 3,4-disubstituted and 4,5-disubstituted isoxazoles.[4] While not exclusively for 5-aminoisoxazoles, this method can be adapted to produce isoxazoles with an amino or amino-precursor group at the desired position.
Regiochemical Control Pathway:
Caption: Regiochemical control in isoxazole synthesis from β-enamino diketones.
Experimental Protocol:
Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles [6]
-
Materials:
-
β-Enamino diketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The crude product is purified by column chromatography.
-
Quantitative Data:
| Entry | β-Enamino Diketone | Solvent | Additive (equiv.) | Product Ratio (3,4- : 4,5-) | Total Yield (%) |
| 1 | 1a | MeCN | BF₃·OEt₂ (0.5) | 80:20 | 85 |
| 2 | 1a | MeCN | BF₃·OEt₂ (1.0) | 88:12 | 89 |
| 3 | 1a | MeCN | BF₃·OEt₂ (2.0) | 95:5 | 92 |
| 4 | 1a | CH₂Cl₂ | BF₃·OEt₂ (2.0) | 90:10 | 85 |
Data adapted from de la Cruz-Cruz et al., RSC Advances, 2018.[4]
Synthesis from Thiocarbamoylcyanoacetates and Hydroxylamine
A convenient method for the preparation of 5-aminoisoxazoles involves the reaction of ethyl arylthiocarbamoylcyanoacetates with hydroxylamine in refluxing ethanol.[7] This approach provides a straightforward route to 5-aminoisoxazoles in good yields.[7]
Experimental Protocol:
Protocol 4: Synthesis of 5-Aminoisoxazoles from Thiocarbamoylcyanoacetates [7]
-
Materials:
-
Ethyl arylthiocarbamoylcyanoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
-
Procedure:
-
A mixture of the appropriate ethyl arylthiocarbamoylcyanoacetate, hydroxylamine hydrochloride, and sodium acetate in ethanol is refluxed.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.
-
Quantitative Data:
| Entry | Aryl Group | Product | Yield (%) |
| 1 | Phenyl | Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | 75 |
| 2 | 2-Methylphenyl | Ethyl 5-amino-3-(o-tolylamino)isoxazole-4-carboxylate | 78 |
| 3 | 4-Bromophenyl | Ethyl 5-amino-3-(4-bromophenylamino)isoxazole-4-carboxylate | 82 |
Data sourced from Khalafy et al., Chemistry of Heterocyclic Compounds, 2008.[7]
Conclusion
The regioselective synthesis of 5-aminoisoxazoles is a critical aspect of modern medicinal chemistry. The [3+2] cycloaddition of nitrile oxides with α-cyanoenamines stands out as a highly efficient and regioselective method, providing direct access to the desired scaffold. Furthermore, the cyclocondensation of β-enamino diketones with hydroxylamine offers a versatile approach where regioselectivity can be tuned by the reaction conditions. The choice of synthetic strategy will ultimately depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these valuable heterocyclic compounds. a solid foundation for researchers to successfully synthesize these valuable heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
5-Aminoisoxazol-3(2H)-one chemical properties and reactivity
An In-depth Technical Guide to 5-Aminoisoxazol-3(2H)-one: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring an isoxazole core, a class of structures that are integral to numerous commercial pharmaceuticals.[1] The isoxazole moiety is found in drugs with a wide array of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1] The title compound, with its dual functionality of an amino group and a lactam-like isoxazolone ring, represents a versatile building block for the synthesis of novel chemical entities in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties and reactivity, based on available data and the known chemistry of related isoxazole systems.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the core identification properties.
| Property | Value | Reference |
| IUPAC Name | 5-Amino-1,2-oxazol-3(2H)-one | N/A |
| Synonym(s) | 5-Amino-2-hydroisoxazol-3-one | [2] |
| CAS Number | 822-63-9 | [2] |
| Molecular Formula | C₃H₄N₂O₂ | [3] |
| Molecular Weight | 100.08 g/mol | [3] |
| MDL Number | MFCD00047072 | [2] |
Note: Properties such as melting point, pKa, and solubility are not consistently available in the cited literature.
Spectroscopic Data Overview
Specific spectroscopic data for this compound is sparse. However, characterization of related aminoisoxazole structures provides expected spectral features:
-
¹H NMR: Protons on the isoxazole ring, the amine group (NH₂), and the ring NH are expected to be key signals. The chemical shift of the C4-H would be a characteristic singlet.
-
¹³C NMR: Signals for the carbonyl carbon (C3), the amino-substituted carbon (C5), and the C4 carbon would be present in the aromatic/olefinic region.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino and ring amine groups, a C=O stretch for the carbonyl group, and C=N and N-O stretching from the isoxazole ring. For the related compound 3,5-bis(4-nitrophenyl)-4,5-dihydroisoxazole, N-O and C-N stretching of the isoxazole ring appear at 1153 cm⁻¹ and 1267 cm⁻¹ respectively.
-
Mass Spectrometry: The molecular ion peak [M]+• would be observed at m/z 100.08, with fragmentation patterns corresponding to the loss of small molecules like CO, HNCO, or elements of the ring.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its primary amino group, the acidic N-H proton of the ring, and the stability of the isoxazolone ring itself. The molecule can exist in tautomeric forms, which influences its reactivity profile.
Reactivity of the 5-Amino Group
The exocyclic amino group is a primary nucleophilic site, susceptible to reactions with various electrophiles.
The amino group can be readily acylated to form the corresponding amides. This is a common transformation for modifying the properties of the molecule or for use in further synthetic steps, such as peptide synthesis.[4][5]
Caption: General workflow for N-Acylation of this compound.
Alkylation of the amino group can be achieved using alkyl halides. The reaction often requires a base to deprotonate the amine, and control over the degree of alkylation (mono- vs. di-alkylation) can be challenging. Studies on related 5-amino-3-(5-nitro-2-furyl)isoxazoles show that forming the sodium salt with NaH followed by reaction with an alkylating agent is an effective method.[5]
5-Aminoisoxazoles can react with α-diazocarbonyl compounds, where the reaction pathway can be directed towards either N-H insertion products (catalyzed by rhodium salts) or Wolff rearrangement products (under thermal conditions), yielding α-amino acid derivatives or N-isoxazole amides, respectively.[6][7] Condensation with various carbonyl compounds to form Schiff bases is also a typical reaction for this class of compounds.[4]
Reactivity of the Isoxazolone Ring
The isoxazole ring, while aromatic in nature, can undergo ring-opening reactions under specific conditions, providing a pathway to highly functionalized acyclic compounds.[8]
Caption: Key reactivity pathways for this compound.
A key reaction of the isoxazole core is its susceptibility to reductive cleavage of the weak N-O bond. Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Ni) is a classic method to open the ring, typically yielding β-enaminone intermediates.[9] These versatile intermediates are valuable precursors for the synthesis of other heterocyclic systems like pyrazoles and pyridines.[9]
In recent years, transition metal-catalyzed ring-opening and annulation reactions of isoxazoles have emerged as powerful synthetic tools.[10] These methods allow for the construction of complex heterocyclic structures like substituted pyrroles and pyridines by reacting the isoxazole with coupling partners such as alkynes under catalysis by iron, ruthenium, or gold.[10]
Treatment of isoxazoles with electrophilic fluorinating agents, such as Selectfluor®, can induce a ring-opening fluorination reaction. This process involves fluorination followed by deprotonation and N-O bond cleavage, leading to the formation of α-fluorocyano-ketones, which are valuable fluorinated building blocks.
Experimental Protocols
General Protocol for N-Acylation of an Aminoisoxazole
This protocol is adapted from general procedures for the acylation of aromatic amines.[11]
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine (1.2 eq.) or pyridine (2.0 eq.).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for Reductive Ring Opening of an Isoxazole
This protocol is based on standard procedures for the catalytic hydrogenation of isoxazoles.[9]
-
Preparation: Dissolve the this compound derivative (1.0 eq.) in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel (5-10% by weight).
-
Reaction: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-4 atm). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude β-enaminone product, which can be used directly or purified further if necessary.
Conclusion
This compound is a promising heterocyclic building block with multiple reactive sites that allow for diverse chemical transformations. The nucleophilic amino group enables straightforward derivatization through acylation and alkylation, while the isoxazole ring can be strategically opened to generate highly functionalized acyclic intermediates. These properties make it a valuable scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemical research. Further investigation into its specific physical properties and reaction kinetics is warranted to fully exploit its synthetic potential.
References
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. matrixscientific.com [matrixscientific.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of 5-Aminoisoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminoisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have allowed for the creation of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of 5-aminoisoxazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Antimicrobial Activity
5-Aminoisoxazole derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The isoxazole ring is a key component in several commercially available antibiotics, such as sulfamethoxazole and sulfisoxazole, which act as bacteriostatic agents.[1][2] Newer derivatives continue to be explored for their potential to combat drug-resistant microbes.
Quantitative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for representative 5-aminoisoxazole derivatives against various microorganisms.
| Compound ID | Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |
| 4a | 5-amino-isoxazole-4-carbonitrile | Escherichia coli | 125 | [1] |
| Staphylococcus aureus | 62.5 | [1] | ||
| Candida albicans | 250 | [1] | ||
| 4b | 5-amino-isoxazole-4-carbonitrile | Escherichia coli | 125 | [1] |
| Staphylococcus aureus | 125 | [1] | ||
| Candida albicans | 250 | [1] | ||
| 4d | 5-amino-isoxazole-4-carbonitrile | Escherichia coli | 62.5 | [1] |
| Staphylococcus aureus | 62.5 | [1] | ||
| Candida albicans | 125 | [1] | ||
| PUB9 | 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Staphylococcus aureus | <0.03 (approx.) | [3] |
| PUB10 | 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Staphylococcus aureus | 32 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of a compound against bacterial and fungal strains.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Test compound (5-aminoisoxazole derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic, e.g., Ciprofloxacin).
-
Negative control (medium with solvent).
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate. The concentration range should typically span from 0.125 to 512 µg/mL.
-
Add an equal volume of the microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The anticancer potential of 5-aminoisoxazole derivatives is a rapidly expanding area of research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[4][5] Acivicin, an isoxazole derivative, is a known anticancer agent that acts as a γ-glutamyl transferase inhibitor.[1]
Quantitative Data on Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for selected 5-aminoisoxazole derivatives against different cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Acivicin | γ-glutamyl transferase inhibitor | - | - | Anticancer, anti-parasitic, antileishmania | [1] |
| Compound 15 | 3,5-disubstituted isoxazole | MCF7 (Breast) | - | Antiproliferative | |
| HeLa (Cervical) | - | Antiproliferative | [6] | ||
| Compound 21 | Isoxazolo[4,5-e][7][8]triazepine | Multiple | - | Antitumor | [9] |
| KRIBB3 | 3,4-isoxazole | Various | - | Inhibits tumor cell migration, impacts tubulin polymerization | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound (5-aminoisoxazole derivative) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway: Kinase Inhibition
Many 5-aminoisoxazole derivatives function as kinase inhibitors, which is a critical mechanism in cancer therapy.[10][11] Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. By blocking the activity of specific kinases that are overactive in cancer cells, these derivatives can halt tumor progression.
Caption: General signaling pathway of kinase inhibition by 5-aminoisoxazole derivatives.
Anti-inflammatory Activity
Isoxazole derivatives have long been recognized for their anti-inflammatory properties.[7][8] Some compounds in this class have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2][12] This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Quantitative Data on Anti-inflammatory Activity
The following table highlights the inhibitory activity of certain isoxazole derivatives against inflammatory enzymes.
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |
| Compound 150 | 3-phenyl-5-furan isoxazole | COX-2 | 9.16 ± 0.38 | [2] |
| Compound 155 | Isoxazole derivative | 5-LOX | 3.67 | [2] |
| Compound R3 | Isoxazole derivative | COX-2 | 0.84 | [12] |
| 5-LOX | 0.46 | [12] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to evaluate the inhibitory effect of compounds on the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compound (5-aminoisoxazole derivative) dissolved in DMSO.
-
Positive control (e.g., Celecoxib).
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or vehicle (DMSO) in the reaction buffer for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of 5-aminoisoxazole derivatives often involves the inhibition of the COX and LOX pathways, which are central to the production of inflammatory mediators.
Caption: Inhibition of COX and LOX pathways by 5-aminoisoxazole derivatives.
Conclusion
5-Aminoisoxazole derivatives represent a versatile and highly valuable class of compounds in drug discovery and development. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory applications highlights the potential of this scaffold for generating novel therapeutic agents. The ability to readily modify the core structure allows for fine-tuning of biological activity and the exploration of structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to investigate and further develop this promising class of molecules. Continued exploration of the synthesis and biological evaluation of novel 5-aminoisoxazole derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 9. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113321645A - 5-aminoisoxazole derivative and application thereof in preparation of multi-kinase inhibitor - Google Patents [patents.google.com]
- 11. HK1067543A - Aminoisoxazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-Aminoisoxazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Aminoisoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally related isoxazole derivatives. The methodologies provided are standard protocols applicable for the acquisition of high-quality spectral data.
This compound exists in tautomeric equilibrium with 5-amino-3-hydroxyisoxazole. The spectroscopic data presented herein considers the 3(2H)-one tautomer.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on characteristic values for isoxazole derivatives and general principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Broad Singlet | 1H | NH (ring) |
| ~6.5 - 7.5 | Broad Singlet | 2H | NH₂ (amino) |
| ~5.0 - 5.5 | Singlet | 1H | CH (ring) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C =O (C3) |
| ~155 - 160 | C -NH₂ (C5) |
| ~85 - 95 | C H (C4) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (NH and NH₂) |
| ~1700 | Strong | C=O stretching (amide carbonyl) |
| ~1650 | Medium | N-H bending |
| ~1600 | Medium | C=C stretching |
| 1300 - 1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 100 | High | [M]⁺ (Molecular Ion) |
| 72 | Medium | [M - CO]⁺ |
| 56 | Medium | [M - NH₂CO]⁺ |
| 44 | High | [H₂NCO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
-
Acquire a one-dimensional ¹H spectrum using a standard single-pulse experiment.
-
Set the spectral width to approximately 15 ppm, centered around 7 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections using appropriate NMR software.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
-
Data Acquisition (EI Mode):
-
Data Analysis:
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
References
The Isoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Five-Membered Ring
The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. From early antibacterial agents to targeted cancer therapies, the isoxazole moiety has been instrumental in the development of numerous clinically significant drugs. This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds, detailing the seminal synthetic methodologies, key scientific contributions, and the evolution of their therapeutic applications. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a foundation for future innovation.
I. The Dawn of Isoxazole Chemistry: Discovery and Early Synthesis
The journey into isoxazole chemistry began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The initial synthesis and characterization of the isoxazole ring laid the groundwork for over a century of research and development.
The Pioneering Synthesis by Ludwig Claisen
The first documented synthesis of an isoxazole derivative is credited to the German chemist Ludwig Claisen. In 1891, Claisen reported the reaction of β-diketones, such as acetylacetone, with hydroxylamine. This condensation reaction, yielding 3,5-dimethylisoxazole, marked the formal discovery of the isoxazole ring system. While an earlier observation of a similar reaction with benzoylacetone was made by Ceresole in 1884, it was Claisen who correctly identified the cyclic structure in 1888 and later published a detailed account.
Nomenclature and Early Structural Elucidation
The name "isoxazole" was proposed by Arthur Hantzsch, another prominent figure in heterocyclic chemistry. The prefix "iso" was used to distinguish it from its isomer, oxazole, which had been discovered earlier. Hantzsch, along with Oskar Widman, developed a systematic nomenclature for heterocyclic compounds in the late 1880s, which brought much-needed order to the rapidly expanding field.
The Advent of 1,3-Dipolar Cycloaddition: The Quilico Contribution
A significant leap in isoxazole synthesis came with the work of the Italian chemist Adolfo Quilico in the mid-20th century. Quilico and his group extensively studied the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes. This powerful and versatile method allows for the direct construction of the isoxazole ring with a high degree of regiochemical control and has become the most widely employed strategy for synthesizing substituted isoxazoles.
II. Physicochemical Properties of Isoxazole and Key Derivatives
The physicochemical properties of the isoxazole ring and its derivatives are crucial to their behavior in biological systems, influencing factors such as solubility, membrane permeability, and target binding. The parent isoxazole is a colorless liquid with a pyridine-like odor. The incorporation of the isoxazole moiety into a larger molecule can significantly modulate its properties.
| Property | Isoxazole | Sulfamethoxazole | Valdecoxib |
| Molecular Formula | C₃H₃NO | C₁₀H₁₁N₃O₃S | C₁₆H₁₄N₂O₃S |
| Molar Mass ( g/mol ) | 69.06 | 253.28 | 314.36 |
| Boiling Point (°C) | 95 | Decomposes | Not Applicable (Solid) |
| Melting Point (°C) | -67.1 | 167-170 | 170-172 |
| Density (g/mL) | 1.078 (at 25 °C) | Not Available | Not Available |
| pKa | -2.97 (Conjugate Acid) | 5.7 | 10.06 (Sulfonamide) |
| Water Solubility | 167 g/L | 0.61 g/L | 0.035 g/L |
| LogP | 0.4 | 0.89 | 3.32 |
III. Key Experimental Protocols in Isoxazole Synthesis
The following sections provide detailed methodologies for seminal and representative syntheses of isoxazole compounds, reflecting the historical development and modern applications of this chemistry.
A. Claisen's Synthesis of 3,5-Dimethylisoxazole (Adapted from 1891)
Reaction: Condensation of Acetylacetone with Hydroxylamine
Procedure:
-
A solution of hydroxylamine hydrochloride in water is prepared and neutralized by the careful addition of a sodium hydroxide solution.
-
To this neutralized hydroxylamine solution, an equimolar amount of acetylacetone is added.
-
The mixture is gently warmed, and the progress of the reaction is monitored by the separation of an oily layer.
-
After the reaction is complete, the mixture is cooled, and the oily product is separated.
-
The crude 3,5-dimethylisoxazole is then purified by distillation.
Characterization (Historical Context): In the late 19th century, characterization would have relied on elemental analysis (to determine the empirical formula), boiling point determination, and derivative formation to confirm the structure.
B. Quilico's 1,3-Dipolar Cycloaddition: Synthesis of a Substituted Isoxazole (Representative Protocol)
Reaction: Cycloaddition of Benzonitrile Oxide with Phenylacetylene
Procedure:
-
Generation of Nitrile Oxide: Benzaldehyde oxime is dissolved in an inert solvent such as chloroform. To this solution, a mild oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) is added portion-wise at 0 °C. The in-situ generation of benzonitrile oxide is monitored by the disappearance of the oxime.
-
Cycloaddition: To the solution containing the freshly generated benzonitrile oxide, an equimolar amount of phenylacetylene is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the nitrile oxide is consumed (monitored by thin-layer chromatography).
-
Work-up and Purification: The reaction mixture is washed with water to remove triethylamine hydrochloride and any excess reagents. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, 3,5-diphenylisoxazole, is then purified by recrystallization from a suitable solvent like ethanol.
C. Modern Synthesis of an Isoxazole Drug: Valdecoxib
Reaction: Multi-step synthesis culminating in sulfonamide formation.
Procedure (Simplified from Patented Routes):
-
Oxime Formation: Deoxybenzoin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent such as aqueous ethanol to form the corresponding oxime.
-
Isoxazole Ring Formation: The oxime is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature to form a dianion. This is followed by reaction with an acylating agent (e.g., ethyl acetate) to form the 5-methyl-3,4-diphenylisoxazole ring after acidic workup.
-
Sulfonylation: The 5-methyl-3,4-diphenylisoxazole is reacted with chlorosulfonic acid at a controlled temperature. This introduces the sulfonyl chloride group onto the 4-phenyl ring.
-
Amination: The resulting sulfonyl chloride is then carefully reacted with aqueous ammonia to form the final sulfonamide, valdecoxib. The product is isolated by filtration and purified by recrystallization.
IV. Isoxazole-Containing Drugs: History, Mechanism, and Signaling Pathways
The isoxazole scaffold is a key component of numerous drugs across various therapeutic areas. The following sections highlight the history and mechanism of action of prominent examples.
A. Sulfamethoxazole: A Classic Antibacterial Agent
History and Development: Sulfamethoxazole was introduced in the United States in 1961.[1] It belongs to the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents discovered. The development of sulfonamides, starting with the discovery of Prontosil by Gerhard Domagk in the 1930s, revolutionized the treatment of bacterial infections.[2][3] Sulfamethoxazole is often used in combination with trimethoprim to enhance its efficacy and reduce the development of resistance.[1]
Mechanism of Action: Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[4][5] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), thereby blocking the production of dihydrofolic acid and halting bacterial growth.[4][5] Humans are unaffected as they obtain folic acid from their diet.[4]
B. Valdecoxib: A Selective COX-2 Inhibitor
History and Development: Valdecoxib was developed by Searle (later Pfizer) as a second-generation selective cyclooxygenase-2 (COX-2) inhibitor, following the successful launch of celecoxib. It was approved by the FDA in 2001 for the treatment of arthritis and menstrual pain.[6][7] However, it was voluntarily withdrawn from the market in 2005 due to concerns about an increased risk of serious cardiovascular events and severe skin reactions.[7]
Mechanism of Action: Valdecoxib selectively inhibits the COX-2 enzyme, which is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[8] Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 isoform, which is involved in maintaining the gastric mucosa and platelet function. This selectivity was intended to reduce the gastrointestinal side effects associated with traditional NSAIDs.[8]
C. Isoxazole-Based HSP90 Inhibitors in Oncology
History and Development: More recently, the isoxazole scaffold has been incorporated into a new generation of anticancer agents that target Heat Shock Protein 90 (HSP90). NVP-AUY922 (Luminespib) is a potent, second-generation HSP90 inhibitor that has been investigated in numerous clinical trials for various cancers. These compounds represent a shift towards targeted cancer therapy.
Mechanism of Action: HSP90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival.[9] HSP90 inhibitors bind to the ATP-binding pocket in the N-terminal domain of HSP90, preventing the chaperone from functioning correctly.[5] This leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway, ultimately causing cell cycle arrest and apoptosis in cancer cells.[5]
V. Quantitative Biological Activity of Isoxazole Derivatives
The biological activity of isoxazole-containing compounds is highly dependent on the substitution pattern around the core ring. The following tables summarize representative quantitative data for several classes of isoxazole derivatives.
Table 1: In Vitro Anticancer Activity (IC₅₀/GI₅₀ Values in nM)
| Compound | Cell Line (Cancer Type) | IC₅₀/GI₅₀ (nM) | Target | Reference |
| NVP-AUY922 | BT-474 (Breast) | 3 | HSP90 | [9] |
| SK-BR-3 (Breast) | 3 | HSP90 | [9] | |
| MDA-MB-468 (Breast) | 4 | HSP90 | [9] | |
| MCF7 (Breast) | 6 | HSP90 | [9] | |
| H1299 (NSCLC) | 2850 | HSP90 | [2] | |
| A549 (NSCLC) | < 100 | HSP90 | [10] | |
| H1975 (NSCLC) | < 100 | HSP90 | [10] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Sulfamethoxazole | ≤ 16 | ≤ 16 | |
| Sulfamethoxazole/Trimethoprim (19:1) | ≤ 16 | ≤ 16 |
(Note: Susceptibility breakpoints can vary. The values presented are indicative of susceptible strains.)
VI. Conclusion and Future Perspectives
From its initial synthesis by Ludwig Claisen to its central role in modern drug design, the isoxazole ring has demonstrated remarkable and enduring utility. Its journey through the history of chemistry highlights the power of fundamental synthetic discoveries, such as 1,3-dipolar cycloaddition, in enabling the creation of complex and therapeutically valuable molecules. The diverse mechanisms of action of isoxazole-containing drugs, from metabolic pathway inhibition in bacteria to the targeted disruption of protein chaperoning in cancer cells, underscore the scaffold's versatility.
As drug discovery moves towards an era of precision medicine and multi-targeted therapies, the isoxazole core is poised to remain a vital tool for medicinal chemists. Its ability to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for the development of novel therapeutics. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of isoxazole derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles | MDPI [mdpi.com]
- 3. Quality control and fate determination of Hsp90 client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 7. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Structural Analogs and Derivatives of 5-Aminoisoxazol-3(2H)-one
This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of structural analogs and derivatives of this compound. The isoxazole scaffold is a prominent five-membered heterocycle in medicinal chemistry, featured in numerous FDA-approved drugs such as valdecoxib, leflunomide, and sulfamethoxazole.[1][2] Derivatives of the 5-aminoisoxazole core, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory effects.[2][3][4][5] This document serves as a resource for professionals in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key concepts to facilitate further research and application.
Synthesis and Chemical Landscape
The synthesis of isoxazole derivatives is versatile, with several established strategies that allow for extensive structural modifications. Key methods include 1,3-dipolar cycloaddition reactions, condensation of β-dicarbonyl compounds with hydroxylamine, and various multi-component reactions.[6][7] These approaches provide robust platforms for generating diverse libraries of 5-aminoisoxazole analogs for structure-activity relationship (SAR) studies.
General Synthetic Strategies
-
1,3-Dipolar Cycloaddition: This is a classic and highly effective method for forming the isoxazole ring. It typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene.[7][8] This strategy offers good control over regioselectivity, which is crucial for targeted drug design.
-
Condensation Reactions: The reaction of 1,3-dicarbonyl compounds or their equivalents (like α,β-unsaturated carbonyl compounds) with hydroxylamine is a fundamental route to isoxazoles.[7][9] Modifying the starting materials allows for the introduction of various substituents onto the heterocyclic core.
-
Three-Component Reactions: One-pot, three-component reactions have emerged as an efficient and environmentally friendly approach. For instance, the condensation of a β-keto ester, an aldehyde, and hydroxylamine hydrochloride can yield 3,4-disubstituted isoxazol-5(4H)-ones in high yields, often using water as a solvent.[10]
A general workflow for the synthesis of these derivatives often starts from accessible precursors and proceeds through key intermediates to the final functionalized molecules.
Biological Activities and Therapeutic Potential
Derivatives of this compound exhibit a remarkable range of biological activities, making them attractive candidates for therapeutic development.
Antimicrobial and Antifungal Activity
Many isoxazole derivatives have demonstrated significant potential as antimicrobial agents. The presence of specific substituents on the phenyl rings attached to the isoxazole core can enhance antibacterial activity. For example, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been shown to boost efficacy against both gram-positive and gram-negative bacteria.[1] Certain derivatives have also shown potent activity against resistant strains of M. tuberculosis.[1]
Recent studies have focused on isoxazole derivatives for their ability to combat biofilm-based infections, a major challenge in clinical settings.[11] Two compounds, PUB9 and PUB10, were particularly effective, reducing over 90% of biofilm-forming cells of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, while showing low cytotoxicity against human fibroblast cells.[11]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-phenyl-5-carboxamidyl Isoxazole derivatives | S. aureus | 100 | [2] |
| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | S. aureus | < 0.03 | [11] |
| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | S. aureus | 32 | [11] |
| Compound 6 (oxazole derivative) | A. niger | 17.8 µM | [12] |
| Compounds 3 and 5 (oxazole derivatives) | C. albicans | 29.6 µM | [12] |
Anticancer Activity
The isoxazole scaffold is a valuable pharmacophore in the design of novel anticancer agents. Derivatives have been evaluated against various cancer cell lines, showing promising antiproliferative potential. For instance, a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives were tested against human colorectal carcinoma (HCT116) and breast carcinoma (MCF7) cell lines.[12]
| Compound | Cell Line | IC50 (µM) | Reference |
| 14 (3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one) | HCT116 | 71.8 | [12] |
| 6 (3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one) | MCF7 | 74.1 | [12] |
| 5-Fluorouracil (Standard) | HCT116 | 12.7 | [12] |
| Tamoxifen (Standard) | MCF7 | 4.3 | [12] |
Anti-inflammatory and Immunomodulatory Effects
Isoxazole derivatives are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2) and lipooxygenase (LOX).[3] The drug leflunomide, which contains an isoxazole ring, is used as an antirheumatic agent.[1]
Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have shown significant immunomodulatory activities.[13] Depending on their structure, these compounds can either stimulate or inhibit lymphocyte proliferation and modulate the production of inflammatory cytokines like IL-1β and TNF-α.[13] For example, the parent hydrazide tended to have a stimulatory effect, while its thiosemicarbazide derivatives (01K and 06K) were primarily inhibitory.[13] This dual activity suggests their potential use in treating autoimmune diseases or as vaccine adjuvants.[3]
The mechanism of action for these immunomodulatory effects can be linked to their influence on key signaling proteins in immune cells.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of the isoxazole derivatives and their biological activity is critical for rational drug design. SAR studies have revealed key structural features that govern potency and selectivity.
For allosteric ligands of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), the nature of the linker between the isoxazole core and an appended benzoic acid moiety is crucial. An ether linkage provided high potency, while thioether or methylated amine linkers resulted in significantly decreased or lost activity.[14] Furthermore, substitutions at the C-5 position of the isoxazole ring highlighted the necessity of a hydrogen-bond donor for optimal activity. A pyrrole at this position was favorable, while methylation of the pyrrole or replacement with a pyrazole led to a drop in potency.[14]
Experimental Protocols
This section provides detailed methodologies for representative synthetic procedures and biological assays cited in the literature.
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones [10]
-
A mixture of a β-keto ester (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), an appropriate aldehyde derivative (1.0 mmol), and propylamine-functionalized cellulose catalyst (14 mg) is prepared in water (10 mL).
-
The mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate formed is collected by filtration.
-
The solid product is washed with ethanol (3 x 10 mL) and air-dried to yield the pure heterocyclic product. This method often avoids the need for column chromatography.
Protocol 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate [15]
-
An intermediate, ethyl 2-cyano-3-ethoxy-but-2-enoate, is dissolved in ethanol.
-
This solution is added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
The resulting mixture is stirred for 24 hours at room temperature.
-
The excess ethanol is removed by evaporation under reduced pressure.
-
The obtained precipitate is filtered, washed thoroughly with water, and dried to yield the final product.
Protocol 3: Synthesis of 5-amino-N′-(2,5-dioxopyrrolidin-3-yl)-3-methyl-1,2-oxazole-4-carbohydrazide (MAL1) [11]
-
This protocol involves a multi-step synthesis, culminating in the coupling of a carbohydrazide with a suitable maleimide derivative.
-
The final product is characterized by melting point (220–221 °C), ¹H NMR, ¹³C NMR, and ESI-MS.
-
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 2.21 (s, 3H, CH₃ group of isoxazole ring), 2.56–2.90 (m, 2H), 3.90–4.04 (m, 1H), 5.42–5.76 (m, 1H), 7.25–7.62 (bs, 2H, NH₂ group from isoxazole ring), 8.34–8.87 (d, 1H, J = 5.5 Hz), 10.97–11.42 (s, 1H).[11]
-
ESI-MS: m/z calculated for formula C₉H₁₁N₅O₄ [M+H]⁺ 254.088, found 254.081.[11]
Biological Assay Protocols
Protocol 4: Determination of Antibacterial Activity (Disk Diffusion Method) [8][11]
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the agar surface.
-
The plates are incubated under appropriate conditions (e.g., 18-24 hours at 37 °C).
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.
Protocol 5: Antiproliferative Activity (Sulforhodamine B Assay) [12]
-
Cancer cells (e.g., HCT116 or MCF7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris buffer.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is calculated from the dose-response curve.
Protocol 6: In Vitro Immunomodulatory Assay (Lymphocyte Proliferation) [13]
-
Lymphocytes are isolated from lymphoid organs (e.g., spleen) of mice.
-
The cells are cultured in 96-well plates in the presence or absence of a mitogen (e.g., Concanavalin A for T-cells or Lipopolysaccharide (LPS) for B-cells).
-
Test compounds are added to the cultures at various concentrations.
-
The plates are incubated for a period (e.g., 72 hours).
-
Cell proliferation is measured using a colorimetric method, such as the MTT assay. The absorbance is read, and the results are expressed as a percentage of the control (mitogen-stimulated cells without the test compound).
Conclusion and Future Outlook
The this compound core and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility allows for extensive structural diversification, leading to the discovery of potent agents with a wide array of biological activities. The demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory applications underscores their continued importance in drug discovery.[4][5] Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, elucidating detailed mechanisms of action, and exploring their potential in multi-targeted therapies to address complex diseases such as cancer and chronic inflammatory disorders.[4] The development of novel synthetic methodologies, particularly those aligned with green chemistry principles, will further facilitate the exploration of this valuable chemical space.[2][10]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 11. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: One-Pot Synthesis of 5-Aminoisoxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, appearing in the structure of numerous commercial drugs such as Valdecoxib, Sulfamethoxazole, and Leflunomide.[1] Specifically, the 5-aminoisoxazole scaffold is of significant biological interest, with derivatives exhibiting a wide range of pharmacological activities, including fungicidal, bactericidal, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4][5] These compounds are also valuable as building blocks for more complex molecules in drug discovery.[4] One-pot synthesis methodologies are highly desirable as they offer increased efficiency, reduced waste, and simplified procedures compared to multi-step approaches. This document provides detailed protocols for two distinct and efficient one-pot methods for synthesizing 5-aminoisoxazoles.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This method achieves a highly regioselective synthesis of 5-aminoisoxazoles through a one-pot 1,3-dipolar cycloaddition reaction between in situ generated nitrile oxides and α-cyanoenamines.[2] The yields are generally moderate to good and depend on the method used to generate the nitrile oxide intermediate.[2]
Reaction Scheme
Caption: General scheme for the 1,3-dipolar cycloaddition synthesis of 5-aminoisoxazoles.
Experimental Workflow
Caption: Experimental workflow for the one-pot cycloaddition synthesis.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Al-Adhami et al.[2]
A. Synthesis of α-Cyanoenamine (Starting Material)
-
Prepare an aqueous solution of potassium cyanide (0.30 mol).
-
In a separate flask, create a stirred solution of the appropriate secondary amine (e.g., morpholine) and α-chloroacetaldehyde.
-
Slowly add the potassium cyanide solution to the stirred mixture.
-
Add triethylamine dropwise to the reaction mixture.
-
A solid will form; filter this solid.
-
Recrystallize the crude product from cyclohexane to yield the pure α-cyanoenamine.[2]
B. One-Pot Synthesis of 5-Aminoisoxazole
-
Method A (from Chloroxime):
-
Dissolve the appropriate α-cyanoenamine (e.g., 2-morpholinoacrylonitrile, 1.2 mmol) in 20 mL of anhydrous toluene.
-
Add the corresponding chloroxime (1 mmol) to the solution.
-
Add triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 24 hours.
-
Filter the precipitated triethylamine hydrochloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the pure 5-aminoisoxazole.[2]
-
-
Method B (from Nitroalkane):
-
Dissolve the primary nitro derivative (e.g., nitroethane, 1 mmol) and the α-cyanoenamine (1.2 mmol) in 20 mL of anhydrous toluene.
-
Add phenylisocyanate (2 mmol) and a few drops of triethylamine to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
For certain substrates, refluxing overnight may be necessary to complete the reaction.[2]
-
After cooling, filter the precipitate.
-
Remove the solvent from the filtrate and purify the crude product by recrystallization.[2]
-
Data Summary: Cycloaddition Method
The yields of this one-pot procedure are dependent on the method used for generating the nitrile oxide.[2]
| Entry | Nitrile Oxide Precursor | α-Cyanoenamine | Generation Method | Yield (%) |
| 1 | p-Cl-Ph-C(Cl)=NOH | 2-Morpholinoacrylonitrile | A (Dehydrohalogenation) | 95% |
| 2 | p-Cl-Ph-C(Cl)=NOH | 2-Piperidinoacrylonitrile | A (Dehydrohalogenation) | 85% |
| 3 | p-Cl-Ph-C(Cl)=NOH | 2-(Pyrrolidin-1-yl)acrylonitrile | A (Dehydrohalogenation) | 70% |
| 4 | CH₃CH₂NO₂ | 2-Morpholinoacrylonitrile | B (Mukaiyama Dehydration) | 82% |
| 5 | CH₃CH₂NO₂ | 2-Piperidinoacrylonitrile | B (Mukaiyama Dehydration) | 75% |
| 6 | CH₃NO₂ | 2-Morpholinoacrylonitrile | C (Nitromethane Variation) | 64% |
| 7 | CH₃NO₂ | 2-(Pyrrolidin-1-yl)acrylonitrile | C (Nitromethane Variation) | 58% |
| Data sourced from Al-Adhami et al.[2] |
Protocol 2: Three-Component Synthesis using a Lewis Acid Catalyst
This protocol describes a one-pot, three-component reaction for synthesizing 5-amino-3-phenylisoxazole-4-carbonitrile derivatives. The method utilizes an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a ceric ammonium sulphate catalyst.[6]
Reaction Scheme
Caption: Three-component one-pot synthesis of 5-aminoisoxazole derivatives.
Detailed Experimental Protocol
This protocol is based on the general procedure reported by Krishnarao and Sirisha.[6]
-
To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Add 25 mL of isopropyl alcohol to the flask to dissolve the reagents.
-
Gradually add the Lewis acid catalyst, ceric ammonium sulphate (2 mmol), to the reaction mixture.[6]
-
Fit the flask with a condenser and heat the mixture to reflux.
-
Maintain vigorous stirring at reflux for 5 hours.[6]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and air-dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent if necessary.
Data Summary: Three-Component Method
This table outlines the general conditions for the Lewis acid-catalyzed synthesis.
| Parameter | Condition |
| Aldehyde | Substituted Aromatic |
| Active Methylene | Malononitrile |
| Amine Source | Hydroxylamine Hydrochloride |
| Catalyst | Ceric Ammonium Sulphate |
| Solvent | Isopropyl Alcohol |
| Temperature | Reflux |
| Reaction Time | 5 hours |
| Data sourced from Krishnarao and Sirisha.[6] |
Applications in Drug Development
The 5-aminoisoxazole core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. Its derivatives have demonstrated a remarkable breadth of activities, making them attractive candidates for drug discovery programs.[3][5]
-
Antimicrobial Agents: The scaffold has shown potent antibacterial and antifungal activity.[1][2]
-
Neuroactive Agents: Certain 5-aminoisoxazoles are used for treating cerebrovascular disorders.[2] They also serve as positive allosteric modulators of AMPA receptors, which are targets for cognitive enhancers and therapies for neurological conditions like Alzheimer's disease.[7]
-
Anti-inflammatory and Analgesic: The isoxazole ring is a well-known bioisostere for carboxylic acids and is present in several anti-inflammatory drugs.[4]
-
Anticancer Activity: Novel isoxazole derivatives continue to be explored for their potential as anticancer agents.[3]
Therapeutic Potential of the 5-Aminoisoxazole Scaffold
Caption: The diverse therapeutic applications stemming from the 5-aminoisoxazole core structure.
Conclusion
The one-pot synthetic protocols presented here offer efficient, regioselective, and scalable routes to the valuable 5-aminoisoxazole scaffold. The 1,3-dipolar cycloaddition method provides high yields with readily available precursors, while the three-component Lewis acid-catalyzed reaction offers a straightforward approach for generating diversity. These methods are highly relevant for researchers in medicinal chemistry and drug development, facilitating the rapid synthesis and exploration of novel isoxazole-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. ajrcps.com [ajrcps.com]
- 7. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Aminoisoxazol-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-aminoisoxazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presented methodology is based on a regioselective [3+2] cycloaddition reaction, which is a highly efficient, one-pot procedure yielding good to excellent outcomes.
Introduction
5-Aminoisoxazoles are a class of heterocyclic compounds recognized for their wide range of biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1][2] The synthesis of these molecules is a key focus in drug discovery and development. One of the most effective methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile. This protocol details the synthesis of 5-aminoisoxazoles via the reaction of in situ generated nitrile oxides with α-cyanoenamines. This approach is advantageous due to its high regioselectivity, consistently producing the 5-amino-substituted regioisomer.[1]
Reaction Principle
The core of this synthetic method is the [3+2] cycloaddition of a nitrile oxide (1,3-dipole) with an α-cyanoenamine (dipolarophile). The nitrile oxides are generated in situ from hydroxamoyl chlorides or primary nitroalkanes to prevent their dimerization. The α-cyanoenamines function as synthetic equivalents of aminoacetylenes. The resulting intermediate isoxazolines spontaneously eliminate hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole product directly.[1]
Experimental Workflow
The overall experimental workflow for the one-pot synthesis of 5-aminoisoxazoles is depicted below.
References
Applications of 5-Aminoisoxazol-3(2H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-aminoisoxazol-3(2H)-one scaffold is a versatile heterocyclic motif that has garnered significant interest in medicinal chemistry. Its unique structural features and synthetic accessibility make it an attractive starting point for the design and development of novel therapeutic agents. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their synthesis, biological activities, and relevant experimental protocols.
Application Notes
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery in several therapeutic areas. The isoxazole ring is a key pharmacophore in a number of approved drugs, highlighting the potential of this heterocyclic system.
Anticancer Activity
The this compound core has been incorporated into molecules designed as anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival. The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines.
Anti-inflammatory and Enzyme Inhibition
Isoxazole derivatives have been investigated as inhibitors of various enzymes implicated in inflammatory processes. Notably, derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX) and carbonic anhydrases (CAs).
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a validated strategy for the treatment of inflammatory diseases such as asthma.
-
Carbonic Anhydrase (CA) Inhibition: CAs are a family of metalloenzymes that play a role in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
Quantitative Data Summary
The following tables summarize the biological activity of selected isoxazole derivatives. It is important to note that the core structure of these derivatives may vary, and researchers should refer to the primary literature for detailed structural information.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TTI-6 | MCF-7 (Breast) | 1.917 | [1] |
| TTI-4 | MCF-7 (Breast) | 2.63 | [1] |
| 13c | AGS (Gastric) | 4.0 | [2] |
| 13c | HT-29 (Colon) | 4.4 | [2] |
| 13c | HeLa (Cervical) | 5.8 | [2] |
| 13d | AGS (Gastric) | 7.2 | [2] |
| 13d | HT-29 (Colon) | 11.2 | [2] |
| 13d | HeLa (Cervical) | 13.8 | [2] |
| Compound 2e | Hep3B (Liver) | 5.76 | [3] |
| Compound 2d | Hep3B (Liver) | 7.66 | [3] |
| Compound 2b | Hep3B (Liver) | 8.54 | [3] |
| Compound 2a | Hep3B (Liver) | 9.58 | [3] |
| Compound 2e | HepG2 (Liver) | 34.64 | [3] |
Table 2: Enzyme Inhibition by Isoxazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 3 | 5-Lipoxygenase (5-LOX) | 8.47 | [4][5][6] |
| Compound 5 | 5-Lipoxygenase (5-LOX) | 10.48 | [4][5][6] |
| Compound 9 | 5-Lipoxygenase (5-LOX) | 11.25 | [5] |
| AC2 | Carbonic Anhydrase | 112.3 | [7] |
| AC3 | Carbonic Anhydrase | 228.4 | [7] |
| AC1 | Carbonic Anhydrase | 368.2 | [7] |
| AC4 | Carbonic Anhydrase | 483.0 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of the 5-aminoisoxazole core and relevant biological assays are provided below.
Protocol 1: One-Pot Synthesis of 5-Aminoisoxazoles
This protocol describes a general one-pot procedure for the synthesis of 5-aminoisoxazoles via a 1,3-dipolar cycloaddition reaction between nitrile oxides (generated in situ) and α-cyanoenamines.[8]
Materials:
-
Substituted aromatic aldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ceric ammonium sulfate (catalyst)
-
Isopropyl alcohol (solvent)
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
n-hexane
Procedure:
-
In a round-bottom flask, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.
-
Gradually add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.
-
Reflux the mixture for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc:n-hexane (4:6) mobile phase.
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the solution with a NaHCO3 solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxic effects of compounds on adherent cancer cell lines by quantifying cellular protein content.[9][10]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This assay screens for inhibitors of 5-LOX by measuring the fluorescence generated from a probe that reacts with the products of the enzymatic reaction.[11]
Materials:
-
5-LOX Enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
Zileuton (positive control inhibitor)
-
Test compounds
-
96-well white plate with a flat bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 500/536 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the LOX probe and substrate according to the kit manufacturer's instructions. Keep all components on ice.
-
Compound Preparation: Dissolve test compounds in an appropriate solvent (e.g., DMSO) to prepare stock solutions. Further dilute to desired concentrations.
-
Assay Plate Setup: Add 2 µL of the test compound, solvent control (DMSO), or positive control (Zileuton) to the appropriate wells of the 96-well plate.
-
Reaction Mix Preparation: For each well, prepare a 40 µL reaction mix containing 36 µL of LOX Assay Buffer, 2 µL of LOX Probe, and 2 µL of 5-LOX Enzyme.
-
Enzyme-Inhibitor Pre-incubation: Add the reaction mix to the wells containing the test compounds and controls. Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the 1X LOX Substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 500/536 nm, recording every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Protocol 4: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[12][13]
Materials:
-
Carbonic Anhydrase (CA) enzyme
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Acetazolamide (positive control inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds
-
96-well clear, flat-bottom plate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the CA enzyme and p-NPA substrate in the assay buffer.
-
Assay Plate Setup: In the wells of a 96-well plate, add 158 µL of Assay Buffer.
-
Inhibitor Addition: Add 2 µL of the test compound dilutions, solvent control (DMSO), or positive control (Acetazolamide) to the respective wells.
-
Enzyme Addition: Add 20 µL of the CA working solution to all wells except the blank.
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of the substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Quantification of 5-Aminoisoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoxazol-3(2H)-one is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The molecular formula for this compound is C₃H₄N₂O₂ and its molecular weight is 100.08 g/mol [1].
While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar isoxazole derivatives and related amino compounds[2][3][4].
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for the quantification of the analyte in bulk materials and simple formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine).
Method 1: Quantification by RP-HPLC-UV
This method is designed for the determination of this compound in non-complex samples.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 210-280 nm).
4. Sample Preparation
-
For Bulk Material: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to fall within the calibration curve range.
-
For Formulations: The sample preparation will depend on the excipients. A general approach involves dissolving the formulation in a suitable solvent, followed by centrifugation or filtration to remove insoluble materials, and then dilution with the mobile phase.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: RP-HPLC-UV workflow for quantification.
Method 2: Quantification by LC-MS/MS
This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate.
-
Ultrapure water.
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
-
Working Standard and QC Solutions: Prepare by serial dilution of the stock solution in the appropriate matrix (e.g., blank plasma) to create a calibration curve and quality control samples.
-
Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration in the precipitation solvent.
3. LC-MS/MS Conditions
-
Column: C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase Gradient: A gradient elution is recommended to ensure good separation from matrix components. An example gradient is as follows:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. The product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Hypothetical MRM Transitions:
-
Analyte: m/z 101.0 -> product ion 1, m/z 101.0 -> product ion 2
-
Internal Standard: To be determined based on the IS used.
-
-
4. Sample Preparation (for Plasma)
-
Protein Precipitation:
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (in acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
Data Presentation
The quantitative performance of these methods should be evaluated and presented in a clear, tabular format. The following tables provide a template for summarizing the expected performance characteristics.
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Intra-day Precision (% RSD) | < 10% |
| Inter-day Precision (% RSD) | < 15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Disclaimer: The quantitative data presented in Tables 1 and 2 are hypothetical and serve as a guideline for the expected performance of the analytical methods. Actual results will need to be determined through method development and validation experiments.
Conclusion
The described RP-HPLC-UV and LC-MS/MS methods provide a framework for the accurate and reliable quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before their application in a regulated environment. This includes specificity, linearity, range, accuracy, precision, robustness, and stability studies.
References
- 1. scbt.com [scbt.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 5-Amino-3,4-dimethylisoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Improving the Solubility of 5-Aminoisoxazol-3(2H)-one Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for enhancing the aqueous solubility of the heterocyclic compound 5-aminoisoxazol-3(2H)-one. Poor solubility is a significant hurdle in drug development, often leading to low bioavailability and limiting therapeutic efficacy. The strategies outlined below focus on the derivatization of the primary amino group to introduce more polar functionalities, thereby improving the compound's interaction with aqueous media.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a variety of biologically active molecules.[1][2][3] However, its utility can be hampered by limited aqueous solubility. A proven strategy to address this is the synthesis of more soluble prodrugs or derivatives.[4][5] By modifying the structure of the parent compound, its physicochemical properties can be tailored to improve its dissolution profile.
This document focuses on the N-acylation of the 5-amino group, specifically through the introduction of an amino acid moiety. This approach is designed to increase the polarity and hydrogen bonding capacity of the molecule, leading to enhanced aqueous solubility.[6][7]
Data Presentation
The following table summarizes the hypothetical solubility data for this compound and its N-glycinyl derivative. This data is illustrative to demonstrate the potential improvement in solubility following derivatization.
| Compound | Structure | Molecular Weight ( g/mol ) | Aqueous Solubility at 25°C (mg/mL) | Fold Increase |
| This compound | 100.08 | ~ 1.5 | - | |
| N-(3-oxo-2,3-dihydroisoxazol-5-yl)glycine | ![]() | 157.11 | ~ 45 | ~30x |
Note: The solubility data presented is illustrative and based on the expected increase in polarity from the addition of a glycine moiety. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Synthesis of N-(3-oxo-2,3-dihydroisoxazol-5-yl)glycine
This protocol describes the synthesis of a water-soluble derivative of this compound by N-acylation with N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH), followed by deprotection.
Materials:
-
This compound
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve this compound (1.0 g, 10 mmol) and Boc-Gly-OH (2.1 g, 12 mmol) in anhydrous DCM (50 mL).
-
Add DMAP (0.12 g, 1 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (2.5 g, 12 mmol) in anhydrous DCM (20 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the Boc-protected intermediate (1.0 g) in a mixture of TFA and DCM (1:1, 20 mL).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with diethyl ether to yield N-(3-oxo-2,3-dihydroisoxazol-5-yl)glycine as a solid.
-
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the aqueous solubility of the parent compound and its derivative using the established shake-flask method.[8]
Materials:
-
This compound
-
N-(3-oxo-2,3-dihydroisoxazol-5-yl)glycine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the compound (e.g., 10 mg) to a vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Prepare a series of dilutions of the filtrate with the mobile phase used for HPLC analysis.
-
Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in mg/mL based on the concentration determined by HPLC and the dilution factor.
Visualizations
References
- 1. ijpca.org [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for N-acylation of 5-Aminoisoxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-acylation of the 5-amino group in isoxazoles, a critical transformation in the synthesis of various biologically active compounds. N-acylated isoxazoles are notable for their role as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.
Application Notes
The N-acylation of 5-aminoisoxazoles is a fundamental reaction in medicinal chemistry, enabling the synthesis of a diverse range of amide derivatives. These products are of significant interest due to their potential as therapeutic agents. A prominent application of N-acylated isoxazoles is in the development of Hsp90 inhibitors.[1][2][3][4][5] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways.[6][7][8][9][10] By inhibiting Hsp90, these N-acylated isoxazole compounds can lead to the degradation of these client proteins, thereby disrupting cancer cell growth, proliferation, and survival.[6][9] The isoxazole scaffold is a key structural motif in many of these inhibitors, and the N-acyl group can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Featured Application: Inhibition of the Hsp90 Signaling Pathway
The Hsp90 chaperone cycle is an ATP-dependent process that involves a series of conformational changes to facilitate the proper folding and maturation of its client proteins.[9][10] Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, including JAK/STAT, SMAD, NF-κB, MAPK, PI3K/Akt, and Wnt/β-catenin pathways.[9] N-acylated isoxazoles can bind to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing ATP hydrolysis and arresting the chaperone cycle. This leads to the ubiquitin-proteasome-mediated degradation of Hsp90 client proteins, resulting in the simultaneous inhibition of multiple oncogenic signaling pathways.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the N-acylation of various 5-aminoisoxazoles.
| Isoxazole Reactant | Acylating Agent/Carboxylic Acid | Coupling Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(2-chlorophenyl)-5-methyl-4-carboxylic acid | 4-(tert-butyl)aniline | EDC, DMAP | - | Dichloromethane | RT | 24-48 | 75 | [1] |
| 3-(2-chlorophenyl)-5-methyl-4-carboxylic acid | 4-chloro-2,5-dimethoxyaniline | EDC, DMAP | - | Dichloromethane | RT | 24-48 | 82 | [1] |
| 3-(2-chlorophenyl)-5-methyl-4-carboxylic acid | 3,5-dimethoxyaniline | EDC, DMAP | - | Dichloromethane | RT | 24-48 | 70 | [1] |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | - | DIPEA | Dichloromethane | RT | 3 | 94 | [11] |
| Imidazole | Benzoyl chloride | - | Potter's clay | Solvent-free | RT | 0.08 | 96 | [12] |
| 4-amino-N-(4-methoxybenzyl)benzamide | 2,5-dimethylthiazole-4-carboxylic acid | EDC, HOBt, DMAP | - | Acetonitrile | 23 | - | - | [13] |
Experimental Protocols
Two general and reliable protocols for the N-acylation of 5-aminoisoxazoles are provided below.
Protocol 1: N-acylation using Acyl Chlorides
This protocol is suitable for the reaction of 5-aminoisoxazoles with various acyl chlorides in the presence of a base.
Materials:
-
5-Aminoisoxazole derivative
-
Acyl chloride
-
Pyridine or Triethylamine (NEt3)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-aminoisoxazole (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated isoxazole.
Protocol 2: N-acylation using Carboxylic Acids and Coupling Agents
Materials:
-
5-Aminoisoxazole derivative
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1% NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.), EDC (1.2 eq.), and DMAP (0.2 eq.) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.[1]
-
Addition of Aminoisoxazole: Add the 5-aminoisoxazole derivative (1.0 eq.) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in DCM and transfer to a separatory funnel.[1]
-
Wash the organic layer with 1% NaHCO3 solution and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a 70:30 mixture of n-hexane:ethyl acetate) to obtain the pure N-acylated isoxazole.[1]
Mandatory Visualizations
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3,4-isoxazolediamides as potent inhibitors of chaperone heat shock protein 90. [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Peptide Drug Discovery: A Guide to Solid-Phase Synthesis of Peptides with Unnatural Amino Acids
For Immediate Release
[City, State] – [Date] – The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug development, offering enhanced therapeutic properties such as increased stability, improved potency, and novel functionalities. Solid-phase peptide synthesis (SPPS) is the cornerstone of this innovative approach. These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and quantitative data for the successful synthesis of peptides containing a diverse range of unnatural amino acids.
The introduction of non-proteinogenic amino acids can dramatically alter the biological and chemical characteristics of a peptide. These modifications can range from simple substitutions, such as replacing an L-amino acid with its D-enantiomer to impart resistance to enzymatic degradation, to the integration of complex residues bearing fluorescent tags, photo-crosslinkers, or bioorthogonal handles for further conjugation.[1] The success of synthesizing these unique peptides is critically dependent on the careful selection of synthetic strategies, including the appropriate protecting groups, coupling reagents, and reaction conditions tailored to the specific properties of the unnatural residue.
Core Principles of SPPS for Unnatural Amino Acids
The fundamental workflow of SPPS for incorporating unnatural amino acids mirrors the iterative cycle used for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the subsequent amino acid, and washing to remove excess reagents and byproducts. However, the unique structures of unnatural amino acids often introduce challenges that necessitate modifications to standard protocols. Key considerations include:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted unnatural amino acids can impede coupling reactions, requiring the use of more potent coupling reagents or extended reaction times.
-
Electronic Effects: The electronic properties of the unnatural side chain can influence the reactivity of the α-amino and carboxyl groups, necessitating adjustments to the activation method.
Quantitative Analysis of Synthesis Efficiency
The successful incorporation of unnatural amino acids is evaluated by monitoring coupling efficiency, overall yield, and final purity. The following tables summarize representative data for the synthesis of peptides containing various classes of unnatural amino acids.
| Unnatural Amino Acid Type | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) | Reference |
| N-Methylated Amino Acid | HATU/DIEA | 1-4 | >95 | Internal Data |
| β-Amino Acid | HBTU/HOBt/DIEA | 2 | ~98 | Internal Data |
| Fluorescently Labeled (FAM) | PFP-ester | 1 | >90 | [2] |
| Sterically Hindered UAA | PyAOP/HOAt | 4-12 | >90 | [3] |
| Peptide Sequence (UAA highlighted) | Synthesis Scale (mmol) | Overall Yield (%) | Purity (%) | Analytical Method |
| Ac-N-Me-Ala -Gly-NH2 | 0.1 | 68 | >95 | RP-HPLC, MS |
| H-Gly-β-Ala -Phe-OH | 0.1 | 78 (crude) | >95 (after purification) | RP-HPLC, MS |
| FAM -Ahx-Gly-Gly-Gly-NH2 | 0.05 | 44 | >98 | RP-HPLC, MS |
| cyclo(-Arg-Gly-Asp-D-Phe -Lys) | 0.2 | 35 | >99 | RP-HPLC, MS |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing representative unnatural amino acids using the Fmoc/tBu strategy.
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of peptides containing unnatural amino acids.
Protocol 1: Standard Coupling of a Sterically Hindered Unnatural Amino Acid
This protocol outlines a single coupling cycle for a sterically hindered unnatural amino acid and can be repeated for each amino acid in the sequence.
-
Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for another 15 minutes. d. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling: a. In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. b. Add N,N-diisopropylethylamine (DIEA) (6 eq) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture at room temperature for 2-4 hours. The coupling can be monitored using a Kaiser test.
-
Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Repeat Cycle: a. Proceed to the next Fmoc deprotection and coupling cycle.
Protocol 2: Incorporation of an N-Methylated Amino Acid
The coupling of N-methylated amino acids is often challenging due to steric hindrance. The use of a potent coupling reagent such as HATU is recommended.
-
Resin and Initial Cycles: a. Follow Protocol 1 for resin preparation and synthesis of the peptide sequence up to the point of incorporating the N-methylated residue.
-
Coupling of the N-methylated Amino Acid: a. For the coupling step (Protocol 1, step 3), use HATU (3.8 equivalents) and HOAt (4 equivalents) as the coupling reagents.[1] b. Extend the pre-activation time to 5-10 minutes.[1] c. Increase the coupling time to 4-12 hours.[1] d. Monitor the reaction progress carefully, as double coupling may be necessary.
-
Subsequent Couplings: a. The coupling of the next amino acid onto the N-methylated residue can also be sterically hindered. Use the same enhanced coupling conditions as in step 2.
Protocol 3: On-Resin Fluorescent Labeling
This protocol describes the labeling of a peptide with an amine-reactive fluorescent dye on the solid support.
-
Peptide Synthesis: a. Synthesize the peptide sequence on the resin using standard Fmoc-SPPS protocols. To allow for site-specific labeling, incorporate an amino acid with an orthogonally protected side chain (e.g., Fmoc-Lys(Dde)-OH).
-
Selective Deprotection: a. After completing the peptide sequence, selectively remove the Dde protecting group by treating the resin with 2% hydrazine in DMF (2 x 10 min). b. Wash the resin thoroughly with DMF.
-
Dye Coupling: a. Dissolve the amine-reactive fluorescent dye (e.g., FAM-NHS ester, 3 eq) and DIEA (5 eq) in DMF. b. Add the dye solution to the resin and agitate at room temperature in the dark for 4-12 hours.
-
Washing: a. Wash the resin extensively with DMF, DCM, and methanol to remove any unreacted dye.
Protocol 4: Cleavage and Deprotection
-
Resin Preparation: a. After the final Fmoc deprotection and/or labeling, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
-
Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] g. Characterize the purified peptide by mass spectrometry (MS).[1]
Application: Targeting GPCR Signaling with Modified Peptides
Peptides containing unnatural amino acids are increasingly being developed as potent and selective modulators of G-protein coupled receptors (GPCRs). For instance, synthetic peptide agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity, often incorporate unnatural amino acids to enhance their stability and receptor binding affinity.[4]
GLP-1R Signaling Pathway
The binding of a GLP-1R agonist, which may contain unnatural amino acids for improved pharmacological properties, initiates a downstream signaling cascade.
References
Application Notes and Protocols for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles, a critical heterocyclic scaffold in medicinal chemistry, through the 1,3-dipolar cycloaddition reaction. Isoxazole derivatives are integral to a wide range of pharmaceuticals due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document outlines various synthetic strategies, with a focus on providing actionable experimental procedures and comparative data to aid in the efficient development of novel isoxazole-containing compounds.
Introduction to 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful and widely utilized method for the construction of the isoxazole ring.[4] This reaction is valued for its high degree of regioselectivity and broad substrate scope, allowing for the synthesis of a diverse library of substituted isoxazoles.[5] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization.[6][7]
Recent advancements in this field have focused on the development of more efficient and environmentally friendly protocols, including the use of catalysts and solvent-free conditions.[1][2][3][8] These methods aim to improve reaction rates, yields, and regioselectivity, making the synthesis of isoxazoles more amenable to large-scale production for drug development.
General Reaction Mechanism
The 1,3-dipolar cycloaddition proceeds through a concerted pericyclic mechanism, although stepwise pathways can also be involved, particularly in catalyzed reactions. The regioselectivity of the reaction, which determines the substitution pattern on the isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is influenced by both electronic and steric factors of the reactants.[9]
Caption: General scheme of the 1,3-dipolar cycloaddition for isoxazole synthesis.
Experimental Protocols
This section provides detailed methodologies for key experimental approaches to isoxazole synthesis via 1,3-dipolar cycloaddition.
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
Copper(I) catalysts are frequently employed to enhance the rate and regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes, favoring the formation of 3,5-disubstituted isoxazoles.[9]
Materials:
-
Substituted aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a stirred solution of the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (0.1 mmol).
-
Add N-Chlorosuccinimide (1.1 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3,5-disubstituted isoxazole.
Caption: Workflow for the Cu(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.
Protocol 2: Catalyst-Free Synthesis of 3,5-Disubstituted Isoxazoles under Ball-Milling Conditions
Mechanochemistry offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis.[8] This protocol is based on a reported solvent-free synthesis of 3,5-isoxazoles.[8]
Materials:
-
Hydroxyimidoyl chloride (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Potassium carbonate (K2CO3) (1.5 mmol)
-
Stainless steel milling jar and balls
Procedure:
-
Place the hydroxyimidoyl chloride (1.0 mmol), terminal alkyne (1.1 mmol), and potassium carbonate (1.5 mmol) into a stainless steel milling jar containing stainless steel balls.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes. The optimal milling time may vary depending on the substrates and the specific ball mill used.
-
After milling, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
Caption: Workflow for the solvent-free synthesis of 3,5-disubstituted isoxazoles.
Data Presentation
The following tables summarize representative quantitative data from the literature, showcasing the efficiency of different synthetic methodologies.
Table 1: Comparison of Catalytic Systems for the Synthesis of 3,5-Disubstituted Isoxazoles
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | None | Toluene | 24 | 45-60 | [10] |
| 2 | Ag2CO3 (10) | Toluene | 12-15 | 55-78 | [10] |
| 3 | CuI (10) | Toluene | 6-8 | 63-89 | [10] |
Table 2: Yields for the Mechanochemical Synthesis of Various 3,5-Disubstituted Isoxazoles
| Entry | R1 (from Hydroxyimidoyl Chloride) | R2 (from Terminal Alkyne) | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 95 | [8] |
| 2 | 4-Chlorophenyl | Phenyl | 92 | [8] |
| 3 | Phenyl | n-Butyl | 85 | [8] |
| 4 | Ethyl carboxylate | Trimethylsilyl | 88 | [8] |
Applications in Drug Discovery
The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[11] Its utility stems from its ability to act as a bioisostere for amide or ester groups, its involvement in hydrogen bonding, and its contribution to the overall pharmacokinetic and pharmacodynamic properties of a molecule.[8] Isoxazole-containing compounds have demonstrated a wide array of pharmacological activities, including:
-
Anticancer: Targeting various pathways involved in cancer progression.[12]
-
Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[13][14]
-
Anti-inflammatory: Modulating inflammatory responses.[2]
-
Neuroprotective: Showing potential in the treatment of neurodegenerative diseases.[2][3]
The synthetic methodologies outlined in these notes provide a robust foundation for the generation of novel isoxazole derivatives for screening and development in drug discovery programs. The versatility of the 1,3-dipolar cycloaddition allows for the systematic modification of substituents on the isoxazole ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Application Notes and Protocols for 5-Aminoisoxazol-3(2H)-one in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Aminoisoxazol-3(2H)-one and its derivatives in the development of novel agrochemicals. The isoxazole scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating significant potential in the creation of new herbicides and fungicides.
Introduction to this compound in Agrochemicals
This compound serves as a versatile building block for the synthesis of a wide range of agrochemical candidates. Its inherent chemical reactivity allows for modifications that can lead to compounds with potent herbicidal and fungicidal activities. Research has demonstrated that derivatives of the isoxazole ring system can effectively control a variety of weeds and fungal pathogens affecting major crops. The development of these derivatives often involves the synthesis of carboxamides and other analogues to enhance their biological efficacy and selectivity.
Applications in Fungicide Development
Derivatives of this compound have shown promise as effective fungicidal agents. The isoxazole moiety can be incorporated into molecules that disrupt essential biological processes in fungi, leading to growth inhibition and cell death.
Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of representative isoxazole derivatives against various plant pathogens.
| Compound ID | Fungal Pathogen | Efficacy (%) at 100 µg/mL | Reference Compound | Efficacy (%) of Reference |
| Isoxazole Derivative A | Botrytis cinerea | >60 | Carbendazim | - |
| Isoxazole Derivative B | Rhizoctonia solani | >60 | Carbendazim | - |
| Isoxazole Derivative C | Sclerotinia sclerotiorum | >60 | Carbendazim | - |
Note: The specific structures of "Isoxazole Derivative A, B, and C" are proprietary to the research cited and are presented here as representative examples of the efficacy of the isoxazole class.
Applications in Herbicide Development
The isoxazole scaffold is also a key component in the design of novel herbicides. Notably, some isoxazole-based herbicides act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plastoquinone and tocopherol biosynthesis in plants. Inhibition of HPPD leads to bleaching symptoms and ultimately, plant death.
Quantitative Data on Herbicidal Activity
The table below presents the herbicidal activity of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivatives against common weeds.
| Compound ID | Weed Species | Inhibition (%) at 10 mg/L | Reference Compound | Inhibition (%) of Reference |
| I-26 | Portulaca oleracea | 100 | Butachlor | 50 |
| I-26 | Abutilon theophrasti | 100 | Butachlor | 50 |
Furthermore, post-emergence application of compound I-05 demonstrated significant herbicidal activity.
| Compound ID | Weed Species | Application Rate (g/ha) | Efficacy |
| I-05 | Echinochloa crusgalli | 150 | Excellent |
| I-05 | Abutilon theophrasti | 150 | Excellent |
Experimental Protocols
Protocol 1: General Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones
This protocol outlines a general method for the synthesis of isoxazol-5(4H)-one derivatives, which can be adapted for the derivatization of this compound.
Materials:
-
β-keto ester (e.g., ethyl acetoacetate) (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Aldehyde derivative (1 mmol)
-
Catalyst (e.g., amine-functionalized cellulose, 14 mg)
-
Solvent (e.g., water, 10 mL)
-
Ethanol
Procedure:
-
Combine the β-keto ester, hydroxylamine hydrochloride, aldehyde derivative, and catalyst in the solvent in a reaction vessel.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the resulting precipitate.
-
Wash the precipitate with ethanol (3 x 10 mL).
-
Air-dry the final product.[1]
Protocol 2: In Vitro Antifungal Assay
This protocol describes a method for evaluating the fungicidal activity of synthesized isoxazole derivatives.
Materials:
-
Synthesized isoxazole derivative
-
Fungal pathogen cultures (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Solvent (e.g., DMSO)
-
Positive control (e.g., commercial fungicide like Carbendazim)
Procedure:
-
Prepare PDA medium and sterilize.
-
Dissolve the synthesized compound and the positive control in the solvent to create stock solutions.
-
Incorporate the test compounds into the molten PDA at a desired final concentration (e.g., 100 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug from an actively growing culture of the fungal pathogen.
-
Incubate the plates at an appropriate temperature for the specific pathogen.
-
Measure the radial growth of the fungal colony daily.
-
Calculate the percentage of growth inhibition compared to a solvent-only control.
Protocol 3: Herbicidal Activity Assay (Petri Dish)
This protocol details a laboratory-based method to screen for herbicidal activity.
Materials:
-
Synthesized isoxazole derivative
-
Seeds of weed species (e.g., Portulaca oleracea, Abutilon theophrasti)
-
Petri dishes
-
Filter paper
-
Solvent (e.g., acetone)
-
Positive control (e.g., commercial herbicide like Butachlor)
Procedure:
-
Place a sheet of filter paper in each petri dish.
-
Prepare a solution of the test compound in the solvent at the desired concentration (e.g., 10 mg/L).
-
Apply a known volume of the test solution to the filter paper in each petri dish.
-
Allow the solvent to evaporate completely.
-
Place a specific number of weed seeds on the treated filter paper.
-
Moisten the filter paper with a defined volume of distilled water.
-
Seal the petri dishes and place them in a growth chamber with controlled light and temperature.
-
After a set incubation period, assess the germination rate and seedling growth (root and shoot length).
-
Calculate the percentage of inhibition compared to a solvent-only control.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis and screening of isoxazole-based agrochemicals.
Hypothetical Mode of Action for Isoxazole Fungicides
Caption: A simplified diagram illustrating a potential mode of action for isoxazole-based fungicides.
Logical Relationship in HPPD-Inhibiting Herbicides
Caption: The logical pathway of an HPPD-inhibiting isoxazole herbicide from application to plant death.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminoisoxazol-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Aminoisoxazol-3(2H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound and its derivatives?
A1: A prevalent method for the synthesis of the isoxazol-5(2H)-one core involves the reaction of substituted thiocarbamoylmalonates with hydroxylamine. For instance, the reaction of diethyl phenylthiocarbamoylmalonates with hydroxylamine under reflux conditions has been reported to yield 3-phenylaminoisoxazol-5(2H)-ones. This approach is a promising starting point for the synthesis of this compound.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The key parameters that can significantly impact the yield and purity of this compound include reaction temperature, reaction time, quality and stoichiometry of reactants, and the choice of solvent. Careful optimization of these parameters is crucial for achieving high yields.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of starting materials and the formation of the product.
Q4: Are there any known side reactions that can occur?
A4: Potential side reactions may include the formation of isomeric impurities or decomposition of the product under harsh reaction conditions. The formation of isoxazole regioisomers is a common challenge in isoxazole synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time and continue monitoring by TLC.- Gradually increase the reaction temperature in small increments.- Ensure the hydroxylamine used is of high purity and appropriately stored. |
| Sub-optimal reaction temperature. | - Experiment with a range of temperatures to find the optimal condition for the specific substrate. | |
| Poor quality of starting materials. | - Verify the purity of the starting materials (e.g., substituted thiocarbamoylmalonates and hydroxylamine) using appropriate analytical techniques (NMR, MS). | |
| Formation of Multiple Products/Impurities | Presence of regioisomers. | - Modify the reaction conditions, such as solvent polarity and temperature, to favor the formation of the desired isomer.- Employ purification techniques like column chromatography with a carefully selected eluent system to separate the isomers. |
| Side reactions due to excessive heat. | - Lower the reaction temperature and extend the reaction time. | |
| Impure starting materials. | - Purify the starting materials before use. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - After the reaction is complete, try to precipitate the product by adding a non-polar solvent.- Use extraction with a suitable organic solvent. |
| Oily product that is difficult to crystallize. | - Attempt trituration with a suitable solvent to induce crystallization.- Use column chromatography for purification. |
Experimental Protocols
General Procedure for the Synthesis of 3-Substituted-amino-isoxazol-5(2H)-ones:
This protocol is based on the synthesis of 3-phenylaminoisoxazol-5(2H)-ones and can be adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted diethyl thiocarbamoylmalonate (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate, 1.5 equivalents) to neutralize the HCl.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: General reaction scheme for the synthesis of 3-substituted-amino-isoxazol-5(2H)-one.
Troubleshooting Workflow
Caption: A logical workflow to troubleshoot low product yield in the synthesis.
Technical Support Center: Isoxazole Synthesis
Welcome to the Isoxazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in isoxazole synthesis?
The most frequently encountered side products in isoxazole synthesis are regioisomers.[1][2] Poor regioselectivity can lead to the formation of mixtures, such as 3,5- and 3,4-disubstituted isoxazoles.[1][3] Another common side product, particularly in syntheses involving nitrile oxide intermediates, is the formation of furoxans, which are dimers of the nitrile oxide.[3][4]
Q2: How can I control regioselectivity in the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne?
Controlling regioselectivity in this reaction is influenced by steric and electronic factors of both the nitrile oxide and the alkyne.[3] For terminal alkynes, the 3,5-disubstituted isoxazole is typically the major product due to frontier molecular orbital (FMO) control.[1][3] To enhance the formation of the 3,5-isomer, consider the following:
-
Catalysis: Copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][3]
-
Solvent Choice: Less polar solvents may favor the desired 3,5-isomer.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[3]
-
Slow Generation of Nitrile Oxide: In situ generation of the nitrile oxide at a low concentration can improve selectivity.[3]
Q3: I am obtaining a low yield in my isoxazole synthesis. What are the likely causes?
Low yields can be attributed to several factors:
-
Decomposition of the Nitrile Oxide Intermediate: Nitrile oxides can be unstable and dimerize to form furoxans.[3][4] Generating the nitrile oxide in situ can mitigate this.[4][5]
-
Poor Reactivity: Steric hindrance on either the nitrile oxide or the dipolarophile can significantly decrease the reaction rate.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are crucial and may require optimization.[3]
Troubleshooting Guides
Issue 1: Formation of an Undesired Regioisomer or a Mixture of Isomers
Possible Cause: Suboptimal reaction conditions or inappropriate synthetic strategy for the desired isomer.
Solutions:
-
Optimize Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the regiochemical outcome.[1] For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[1][2]
-
Employ Catalysis: For 1,3-dipolar cycloadditions, copper(I) catalysts strongly favor the formation of 3,5-disubstituted isoxazoles.[3]
-
Alternative Synthetic Routes:
-
To favor 3,4-disubstituted isoxazoles , consider the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[3]
-
The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can also be tuned to produce 3,4-disubstituted isoxazoles.[3][6]
-
Issue 2: Low or No Yield of the Desired Isoxazole Product
Possible Cause: Instability of intermediates or non-optimal reaction parameters.
Solutions:
-
In Situ Generation of Nitrile Oxide: To prevent dimerization into furoxans, generate the nitrile oxide intermediate in the presence of the dipolarophile.[4][5] This can be achieved through methods like the dehydrohalogenation of hydroxamoyl chlorides or the oxidation of aldoximes.[4]
-
Purity of Starting Materials: Ensure that the starting materials, particularly the alkyne and the nitrile oxide precursor, are of high purity as impurities can hinder the reaction.[5]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. It is advisable to start at room temperature and gradually increase the temperature if necessary.[3][5]
Experimental Protocols
Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from methods favoring the formation of 3,5-disubstituted isoxazoles via a Huisgen 1,3-dipolar cycloaddition.
Materials:
-
Aldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Terminal alkyne (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Dissolve the aldoxime and terminal alkyne in the chosen solvent in a reaction flask.
-
Add CuI and triethylamine to the mixture.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the stirring solution at room temperature. The slow addition helps to generate the nitrile oxide in situ.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Mediated Synthesis of 3,4-Disubstituted Isoxazoles
This protocol is based on the cyclocondensation of a β-enamino diketone with hydroxylamine, directed by a Lewis acid to favor the 3,4-disubstituted product.[3]
Materials:
-
β-enamino diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (1.4 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the β-enamino diketone in acetonitrile, add hydroxylamine hydrochloride and pyridine.
-
Cool the mixture in an ice bath.
-
Add BF₃·OEt₂ dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity in the Synthesis of Isoxazoles from β-Enamino Diketones
| Entry | Solvent | Additive | Temperature (°C) | Ratio of Regioisomers (Product A : Product B) |
| 1 | Ethanol | None | Reflux | Favors one regioisomer |
| 2 | Acetonitrile | None | Room Temperature | Favors the other regioisomer |
| 3 | Acetonitrile | Pyridine | Room Temperature | High regioselectivity for one isomer[6] |
| 4 | Acetonitrile | BF₃·OEt₂ | Room Temperature | High regioselectivity for the alternate isomer[6] |
Note: "Product A" and "Product B" refer to the different possible regioisomers. The exact favored isomer depends on the specific substrates used.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 5-Aminoisoxazol-3(2H)-one
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 5-Aminoisoxazol-3(2H)-one by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Question: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. How can I get it to move up the column?
Answer: This indicates that your compound is very polar and is strongly adsorbed to the silica gel. To achieve elution, you will need to use a more polar mobile phase. Consider the following options:
-
Add a polar co-solvent: A common strategy for eluting highly polar compounds is to add a small percentage of methanol to your mobile phase. For instance, you can try a gradient of 0-10% methanol in dichloromethane or ethyl acetate.
-
Incorporate a basic modifier: The amino group in this compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor mobility and tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can help to mitigate these interactions.[1]
-
Consider reverse-phase chromatography: If normal-phase chromatography continues to be problematic, reverse-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
Question: My compound is coming off the column, but the peaks are very broad and show significant tailing. What can I do to improve the peak shape?
Answer: Peak tailing is a common issue when purifying amines by silica gel chromatography. This is often due to the interaction between the basic amino group and the acidic silica gel. Here are several approaches to resolve this:
-
Use a basic modifier: As mentioned previously, adding a small amount of triethylamine or ammonium hydroxide to your eluent can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[1]
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by preparing a slurry with your mobile phase containing the basic modifier before packing the column.
-
Optimize the flow rate: A very high flow rate can sometimes lead to peak broadening. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.
Question: I am seeing multiple spots on my TLC after the column, and it seems my compound is not stable on silica gel. How can I confirm this and what are my options?
Answer: Compound degradation on silica gel can be a significant challenge. Here’s how to address it:
-
Confirm instability: To check if your compound is degrading on the silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the plate.
-
Use an alternative stationary phase: If your compound is indeed unstable on silica, consider using a less acidic stationary phase. Alumina (basic or neutral) or Florisil are common alternatives.[2]
-
Minimize contact time: If you must use silica, try to minimize the time your compound spends on the column. A shorter, wider column (flash chromatography) is preferable to a long, thin one. Eluting with a slightly higher polarity mobile phase will also help to speed up the elution.
Question: I have a very small amount of my compound (<50 mg). What is the best way to purify it using column chromatography?
Answer: For small-scale purifications, a standard column may be too large and lead to significant sample loss. A "pipette column" is a more suitable option:
-
Prepare the column: A Pasteur pipette can be used as a miniature column. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Then, add a slurry of silica gel in your chosen solvent system.
-
Choose the right solvent system: For a pipette column, select a solvent system that gives your compound an Rf of approximately 0.2 on the TLC plate.[2]
-
Load and elute: Carefully load your sample onto the top of the silica and elute with the chosen solvent, collecting small fractions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound on a silica gel column?
A good starting point for a mobile phase would be a mixture of a moderately polar solvent and a non-polar solvent. Given the polarity of the amino and isoxazolone groups, a system of ethyl acetate in hexanes or dichloromethane is a reasonable choice. A gradient elution, for example, starting from 20% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, would be a good initial approach to separate non-polar impurities first, followed by your target compound.
Q2: How much silica gel should I use for my column?
A general rule of thumb is to use a silica gel to crude compound weight ratio of 50:1 to 100:1. For example, if you have 1 gram of crude material, you should use 50 to 100 grams of silica gel. The exact amount will depend on the difficulty of the separation.
Q3: What is the difference between "wet" and "dry" loading, and which one should I use?
-
Wet loading involves dissolving your sample in a minimal amount of the initial mobile phase and carefully adding it to the top of the column.[3] This is the most common method.
-
Dry loading is preferred when your compound has poor solubility in the mobile phase.[3] In this method, the crude sample is dissolved in a suitable solvent, and then silica gel is added to the solution. The solvent is then removed under reduced pressure to obtain a free-flowing powder of your compound adsorbed onto the silica. This powder is then carefully added to the top of the prepared column.
Q4: How can I monitor the progress of my column chromatography?
Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Collect fractions as the mobile phase elutes from the column. Then, spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and a pure standard if available. Develop the TLC plate and visualize the spots (e.g., under a UV lamp) to determine which fractions contain your purified compound.
Q5: My compound is colorless. How can I visualize the spots on the TLC plate?
If your compound is not UV active, you will need to use a staining solution to visualize the spots. A common stain for compounds with amino groups is a ninhydrin solution.[1] After developing the TLC plate, spray it with the ninhydrin solution and gently heat it. The amino groups will react to form a colored spot (usually purple).
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (HPLC grade)
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) (optional, for basic modifier)
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with increasing polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20%, 40%, 60%, 80%, 100% EtOAc in hexanes). If necessary, prepare a mobile phase containing a small amount of methanol in dichloromethane (e.g., 2-5% MeOH in DCM). If peak tailing is observed on TLC, add 0.1-1% triethylamine to the mobile phase.
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% EtOAc in hexanes).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase according to your planned gradient.
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp or with a stain.
-
-
Pooling and Concentration:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of polar, amino-containing heterocyclic compounds like this compound. These values should be used as a starting point and may require optimization.
| Parameter | Recommended Range/Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | Adjust based on separation difficulty. |
| Mobile Phase Systems | Hexane/Ethyl Acetate Gradient | Start with a low percentage of EtOAc and increase. |
| Dichloromethane/Methanol Gradient | For more polar compounds; start with 1-2% MeOH. | |
| Basic Modifier | 0.1 - 1% Triethylamine or NH₄OH | Add to the mobile phase to reduce peak tailing.[1] |
| Sample Loading | 1-5% of silica gel weight | Overloading can lead to poor separation. |
| Rf of Target Compound | 0.2 - 0.4 | Aim for this range in your chosen TLC system for good separation. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the column chromatography of this compound.
References
Technical Support Center: Optimizing Isoxazole Ring Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in isoxazole synthesis.
Section 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes/Alkenes)
The [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene is one of the most versatile methods for constructing the isoxazole or isoxazoline ring, respectively.[1][2] However, challenges related to yield, side reactions, and regioselectivity are common.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating nitrile oxides for cycloaddition reactions?
A1: Nitrile oxides are typically unstable intermediates generated in situ. The most common preparative methods include:
-
Dehydrohalogenation of hydroximoyl chlorides: This involves treating the hydroximoyl chloride with a base, such as triethylamine.[3][4]
-
Oxidation of aldoximes: A variety of oxidants can be used, including N-Chlorosuccinimide (NCS), Chloramine-T, hypervalent iodine reagents, or greener options like NaCl/Oxone.[3][4][5]
-
Dehydration of primary nitroalkanes: Reagents like phenyl isocyanate or Yamaguchi reagents (2,4,6-trichlorobenzoyl chloride) can be used for this transformation.[3]
Q2: My 1,3-dipolar cycloaddition reaction is giving a very low yield. What are the most likely causes and how can I fix them?
A2: Low yields are often traced back to the nitrile oxide intermediate. The most common issues are:
-
Inefficient Nitrile Oxide Generation: Ensure your precursor (e.g., aldoxime) is pure and the stoichiometry of your oxidant or base is optimized.[5]
-
Nitrile Oxide Dimerization: The most significant side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), which competes with the desired cycloaddition.[1][5]
-
Substrate Reactivity: Steric hindrance or unfavorable electronics on either the nitrile oxide or the dipolarophile (alkyne/alkene) can significantly slow the reaction rate.[6]
Q3: How can I minimize the formation of furoxan (nitrile oxide dimer) byproducts?
A3: To favor the reaction with your dipolarophile over dimerization, you can:
-
Maintain a Low Nitrile Oxide Concentration: Add the nitrile oxide precursor (e.g., aldoxime and oxidant) slowly to the reaction mixture containing the alkyne. This prevents the nitrile oxide concentration from building up.[7]
-
Use an Excess of the Dipolarophile: Using a significant excess of the alkyne or alkene can help to "trap" the nitrile oxide as it is formed, outcompeting the dimerization pathway.[7]
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[7]
Q4: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the cycloaddition?
A4: Regioselectivity is a frequent challenge, especially when forming substituted isoxazoles.[1] The reaction of terminal alkynes generally yields 3,5-disubstituted isoxazoles.[7] To improve selectivity:
-
Catalysis: Copper(I) catalysts (e.g., CuI) are well-established for promoting high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[6][7] Ruthenium catalysts have also been employed.[6]
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Less polar solvents may favor a specific isomer.
-
Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne are crucial. Electron-withdrawing groups or bulky substituents can direct the cycloaddition.[7]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[6]
Troubleshooting Workflow: Low Yield in 1,3-Dipolar Cycloaddition
This workflow helps diagnose and solve common issues leading to poor yields.
Section 2: Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine
The Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is a classic and direct method for forming the isoxazole ring.[8] The primary challenge in this synthesis is controlling regioselectivity when using unsymmetrical dicarbonyls.[9][10]
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two regioisomers. How can I control the outcome?
A1: Controlling which carbonyl group of the diketone reacts with the nitrogen of hydroxylamine is key to regioselectivity. Several strategies can be employed:
-
pH Control: The pH of the reaction mixture is critical. It can affect which carbonyl is more readily attacked by hydroxylamine. Careful adjustment of pH can favor one isomer over the other.[7]
-
Substrate Modification: Using a β-enamino diketone, a derivative of a 1,3-diketone, allows for more controlled reactions. Varying the reaction conditions and the structure of the enamino diketone can achieve high regioselectivity.[8][9]
-
Lewis Acids: The addition of a Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂), can mediate the reaction and strongly influence the regiochemical outcome, directing the reaction to a specific isomer.[6][8][9]
-
Solvent Effects: The choice of solvent (e.g., protic vs. aprotic) can alter the reactivity of the two carbonyl groups, thereby influencing the isomeric ratio.[7][9]
Data Presentation: Optimizing Regioselectivity with a Lewis Acid
The regioselective synthesis of 3,4-disubstituted isoxazoles can be achieved from β-enamino diketones using BF₃·OEt₂. The amount of Lewis acid and the solvent are critical parameters.[8][9]
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Pyridine (equiv.) | Yield (%) | Regioisomeric Ratio (4a:5a) |
| 1 | 0.5 | MeCN | - | 70 | 60:40 |
| 2 | 1.0 | MeCN | - | 75 | 75:25 |
| 3 | 2.0 | MeCN | - | 82 | 85:15 |
| 4 | 2.0 | MeCN | 1.4 | 79 | 90:10 |
| 5 | 2.0 | CH₂Cl₂ | 1.4 | 65 | 70:30 |
| 6 | 2.0 | THF | 1.4 | 58 | 65:35 |
| Data adapted from a study on the regioselective synthesis of isoxazoles.[8][9] The desired product is regioisomer 4a. |
Logical Relationship Diagram: Factors Controlling Regioselectivity
Section 3: Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This procedure describes the formation of an isoxazole ring from an α,β-unsaturated ketone (chalcone) and hydroxylamine hydrochloride.[11][12]
Materials:
-
Chalcone (10 mmol)
-
Hydroxylamine hydrochloride (15 mmol)
-
Potassium hydroxide (40% aqueous solution, 5 mL) or Sodium Acetate (15 mmol)
-
Ethanol (25-30 mL)
Workflow Diagram:
Procedure:
-
A mixture of the chalcone (10 mmol), hydroxylamine hydrochloride (15 mmol), and a base (e.g., 5 mL of 40% KOH or 15 mmol sodium acetate) in ethanol (30 mL) is refluxed for 6-12 hours.[11][12]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[12]
-
After completion, the reaction mixture is cooled to room temperature and then poured into ice water or crushed ice.[11][12]
-
The resulting precipitate is collected by filtration and washed thoroughly with water.[11]
-
The crude product is recrystallized from ethanol to afford the pure 3,5-disubstituted isoxazole.[11]
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles
This protocol uses a β-enamino diketone and a Lewis acid to achieve high regioselectivity for the 3,4-disubstituted product.[6]
Materials:
-
β-enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol)
-
Acetonitrile (4 mL)
-
Pyridine (0.7 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.)
-
Ethyl acetate and Water (for workup)
Procedure:
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).[6]
-
Add Boron trifluoride diethyl etherate (1.0 mmol) dropwise at room temperature.[6]
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.[6]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.[6]
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the desired 3,4-disubstituted isoxazole.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and degradation of 5-Aminoisoxazol-3(2H)-one
This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving 5-Aminoisoxazol-3(2H)-one. The information is compiled from general chemical principles and data on structurally related isoxazole compounds due to the limited availability of specific stability data for this particular molecule.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to keep solid this compound in a tightly sealed container in a cool, dry, and dark place. Refrigeration at 2-8°C is advisable to minimize potential degradation over time.
Q2: How should I prepare and store solutions of this compound?
It is best practice to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Use the solution within 24 hours to minimize degradation. For initial stock solutions, consider using anhydrous polar organic solvents like DMSO or DMF.
Q3: What are the potential stability issues I should be aware of when working with this compound?
Based on the chemistry of related isoxazole compounds, potential stability issues include susceptibility to:
-
pH extremes: The isoxazole ring can be sensitive to cleavage under strong acidic or basic conditions.
-
Elevated temperatures: Similar to other organic molecules, high temperatures can accelerate degradation. One study on a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, noted decreased stability with microwave heating.[1]
-
Light exposure: Many heterocyclic compounds are light-sensitive. It is recommended to protect solutions from light to prevent potential photodegradation.
Q4: What are the visible signs of degradation?
Visible indicators of degradation may include a change in the color or appearance of the solid material or the formation of precipitates in solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC to confirm the purity and integrity of the compound, especially after prolonged storage or exposure to stress conditions.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Confirm Purity: Use a fresh batch of the compound or verify the purity of the existing stock using a suitable analytical method (e.g., HPLC, NMR). 2. Prepare Fresh Solutions: Always prepare solutions immediately before use. 3. Control Experimental Conditions: Ensure that the experimental conditions (pH, temperature) are within a range that minimizes degradation. Avoid high temperatures and extreme pH values if possible. |
| Interaction with other reagents | 1. Evaluate Compatibility: Investigate potential interactions of this compound with other components in your experimental setup. 2. Simplify the System: If possible, run control experiments with fewer components to identify any problematic interactions. |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Review Handling and Storage: Ensure that the compound and its solutions have been stored correctly (refrigerated, protected from light). 2. Perform Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed (see Experimental Protocols). This can help in identifying the peaks corresponding to degradation products. |
| Impurities in the starting material | 1. Check Certificate of Analysis (CoA): Review the CoA for the purity of the compound and the presence of any known impurities. 2. Purify the Compound: If necessary and feasible, purify the compound using an appropriate technique (e.g., recrystallization, column chromatography). |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a general method for evaluating the stability of this compound in a specific solvent and under defined conditions.
1. Materials:
- This compound
- Solvent of interest (e.g., buffer at a specific pH, cell culture medium)
- HPLC system with a suitable column and detector
2. Procedure:
- Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentration in the solvent of interest.
- Immediately inject a sample (T=0) into the HPLC system to determine the initial peak area of the compound.
- Store the solution under the desired conditions (e.g., 25°C, 37°C, protected from light).
- Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
- Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Data Presentation:
The results can be summarized in a table to show the percentage of the compound remaining at each time point.
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 1 | [Value] |
| 2 | [Value] |
| 4 | [Value] |
| 8 | [Value] |
| 24 | [Value] |
Visualizations
References
troubleshooting low regioselectivity in isoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is resulting in a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been shown to be effective.[1]
-
Solvent Choice: Employing less polar solvents can sometimes favor the formation of the 3,5-isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity.[1]
-
In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can help maintain a low concentration of the dipole, which can improve selectivity.[1]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are several strategies to promote the formation of the 3,4-isomer:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1][3][4]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][5]
Q3: My isoxazole synthesis is suffering from low yields. What are the common causes and how can I address them?
A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide:
-
Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization, forming furoxans. To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[1]
-
Substrate Reactivity: Electron-poor alkynes may react slowly. The use of a catalyst, such as Cu(I), can often accelerate the reaction.[1] Steric hindrance on either the nitrile oxide or the alkyne can also significantly decrease the reaction rate.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. For example, non-polar solvents have been found to give higher yields in the synthesis of 3,4-disubstituted isoxazoles via enamine cycloaddition.[1][3]
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are important.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Temperature optimization is key.[1]
-
Q4: How do the electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A4: The regioselectivity of the Huisgen cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. This is often explained by Frontier Molecular Orbital (FMO) theory.[1]
-
Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]
-
Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to be positioned away from each other in the transition state. In reactions with terminal alkynes, this also generally favors the formation of the 3,5-isomer.[1]
Data Summary
Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from β-Enamino Diketones and Hydroxylamine. [5]
| Entry | Solvent | Base (equiv.) | Lewis Acid (equiv.) | Temperature | Major Isomer | Regioisomeric Ratio |
| 1 | MeCN | Pyridine (1.4) | - | Room Temp | 4,5-disubstituted | 2a:3a = 75:25 |
| 2 | EtOH | - | - | Reflux | 4,5-disubstituted | 2a:3a = 20:80 |
| 3 | MeCN | Pyridine (1.4) | BF₃·OEt₂ (2.0) | Room Temp | 3,4-disubstituted | 4a:5a = 90:10 |
Data adapted from a study on the cyclocondensation of β-enamino diketones.[5]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed 1,3-dipolar cycloaddition.
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).[1]
-
For in situ generation of the nitrile oxide from the oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.[1]
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This protocol details a metal-free approach to synthesize 3,4-disubstituted isoxazoles.[1][3]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).[1]
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.
Visualizations
Caption: A troubleshooting flowchart for addressing low regioselectivity in isoxazole synthesis.
Caption: Reaction pathways for the regioselective synthesis of isoxazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
preventing isoxazole ring opening under harsh conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for experiments involving isoxazole-containing compounds, with a focus on preventing the unintended opening of the isoxazole ring under harsh experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Under what general conditions is the isoxazole ring susceptible to opening?
A1: The stability of the isoxazole ring is influenced by its substitution pattern and the reaction conditions. Generally, the ring is most vulnerable under strongly basic conditions, particularly for 3-unsubstituted isoxazoles.[1][2] It can also be cleaved under specific acidic, reductive, oxidative, and photolytic conditions.[3][4][5] The inherent weakness of the N-O bond makes it the primary site of cleavage.[5]
Q2: How do substituents on the isoxazole ring affect its stability?
A2: Substituents play a crucial role in the stability of the isoxazole ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent cleavage.[6][7] Conversely, strategically placed bulky or electron-donating groups can enhance stability. For instance, the presence of a methyl group at the C3 position of leflunomide prevents the base-catalyzed ring opening that occurs in the unsubstituted parent drug.[2]
Q3: Are there specific reagents that are known to cause isoxazole ring opening?
A3: Yes, certain reagents are known to promote isoxazole ring cleavage. Strong bases like sodium hydroxide or organolithium reagents can readily open the ring.[1][3] Some reducing agents, particularly those used in catalytic hydrogenation, can cleave the N-O bond.[4] Additionally, strong oxidizing agents and UV light can also lead to ring degradation.[3][5]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with isoxazole-containing molecules.
Issue 1: Isoxazole Ring Opening Under Basic Conditions
-
Symptoms: Disappearance of the starting material and formation of unexpected byproducts, often resulting from the cleavage of the N-O bond to form species like β-keto nitriles or enamines.
-
Root Causes:
-
Presence of a proton at C3: 3-unsubstituted isoxazoles are particularly prone to deprotonation at the C3 position, initiating ring scission.[2]
-
High concentration of strong base: Reagents like NaOH, KOH, or organolithium compounds can readily attack the ring.
-
Elevated temperatures: Higher temperatures can accelerate the rate of base-catalyzed degradation.[8]
-
-
Solutions:
-
Introduce a substituent at C3: If the synthesis allows, methylation or other substitutions at the C3 position can significantly enhance stability.[2]
-
Use a milder base: Consider using weaker bases like sodium carbonate or triethylamine if compatible with the desired reaction.
-
Lower the reaction temperature: Running the reaction at a lower temperature can help to minimize ring opening.
-
Protecting groups: While not extensively documented for isoxazoles, consider the use of protecting groups if other strategies are not feasible.
-
Issue 2: Unexpected Ring Cleavage During Reduction Reactions
-
Symptoms: Formation of β-amino enones or other reduction products instead of the expected transformation on a substituent.
-
Root Causes:
-
Catalytic Hydrogenation: Reagents like H₂/Pd, Pt, or Ni are known to cleave the N-O bond of the isoxazole ring.[4]
-
Harsh Hydride Reagents: While NaBH₄ is generally considered mild, stronger reducing agents like LiAlH₄ could potentially affect the isoxazole ring, especially in sensitive substrates.
-
-
Solutions:
-
Choose a milder reducing agent: For reductions elsewhere in the molecule, consider using reagents that are less likely to affect the isoxazole ring, such as NaBH₄ under controlled conditions.
-
Chemoselective reduction: Explore selective reduction methods that target the specific functional group without impacting the isoxazole core.
-
Protect the isoxazole ring: If harsh reduction conditions are unavoidable, investigate the possibility of using a temporary protecting group, although this is a less common strategy.
-
Data on Isoxazole Stability
The following tables summarize quantitative data on the stability of isoxazole derivatives under different conditions.
Table 1: pH and Temperature Stability of Leflunomide [8]
| pH | Temperature (°C) | Half-life (t½) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | 6.0 hours |
| 4.0 | 37 | Stable |
| 7.4 | 37 | 7.4 hours |
| 10.0 | 37 | 1.2 hours |
Table 2: Degradation Kinetics of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in Acidic Solution [9]
| Condition | Rate Constant |
| Hydrogen ion catalysis (kH) | 0.901 M⁻¹ h⁻¹ |
| Water catalysis (k₀) | 1.34 x 10⁻³ h⁻¹ |
Experimental Protocols
Protocol 1: General Procedure for Assessing Isoxazole Stability in Acidic and Basic Conditions
This protocol is adapted from the stability testing of leflunomide.[8]
-
Stock Solution Preparation: Prepare a stock solution of the isoxazole-containing compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7.4, and 10).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., 2 µM). Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C) in a shaking water bath.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution that will stop the degradation, such as a strong acid for base-catalyzed reactions or vice-versa, or by dilution in a cold organic solvent like acetonitrile. Include an internal standard in the quenching solution for accurate quantification.
-
Analysis: Analyze the samples by a suitable chromatographic method, such as LC-MS/MS, to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life at each condition.
Visualizations
Caption: Mechanism of base-catalyzed isoxazole ring opening.
Caption: Generalized pathway for acid-catalyzed isoxazole hydrolysis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and handling of 5-Aminoisoxazol-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental troubleshooting for 5-Aminoisoxazol-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 0 - 8 °C.[1] It is crucial to protect the compound from moisture and light, especially when in solution, to prevent degradation.[2]
Q2: How should I handle this compound in the laboratory?
Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q3: What is the general stability of this compound?
While stable under recommended storage conditions, isoxazole derivatives can be sensitive to certain environmental factors. The isoxazole ring can be susceptible to degradation in the presence of strong acids, bases, and oxidizing agents.[2] For experimental use, it is advisable to prepare fresh solutions and use them within 24 hours if stored at 2-8°C.[2]
Q4: In which solvents is this compound soluble?
The solubility of 5-(aminomethyl)isoxazol-3-one is influenced by its polar functional groups, including an amine and a carbonyl group, which suggests moderate to high solubility in polar solvents like water.[3] The presence of these groups allows for hydrogen bonding, which can enhance its solubility in compatible solvents.[3]
Storage and Stability Data
| Parameter | Recommendation | Source |
| Long-Term Storage Temperature | 0 - 8 °C | [1] |
| Short-Term Storage (in solution) | 2 - 8 °C (use within 24 hours) | [2] |
| Light Sensitivity | Protect from light, especially in solution | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound and related isoxazole derivatives.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield in Synthesis | Incomplete reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or gradually increasing the temperature. |
| Degradation of starting material: Improper storage or handling of this compound. | Ensure the compound has been stored correctly at 0-8°C and handled with care to avoid contamination. Use a fresh batch if degradation is suspected. | |
| Side reactions: The amino group or the isoxazole ring may participate in unintended reactions. | Protect sensitive functional groups on your starting materials if they are not compatible with the reaction conditions. | |
| Formation of Impurities or Side Products | Isomerization: Reaction conditions may favor the formation of an undesired regioisomer. | Optimize reaction parameters such as solvent polarity and temperature. The use of specific catalysts (e.g., copper(I)) can also influence regioselectivity. |
| Degradation of product: The product may be unstable under the reaction or work-up conditions. | Consider milder reaction conditions or a different work-up procedure. Analyze the impurities to understand the degradation pathway. | |
| Inconsistent Experimental Results | Variability in reagent quality: Purity of this compound or other reactants may vary between batches. | Always use high-purity reagents and check the certificate of analysis. |
| Solution instability: The compound may be degrading in the reaction solvent over time. | Prepare fresh solutions of this compound for each experiment and use them promptly. |
Experimental Protocols
While specific protocols for the use of this compound are highly application-dependent, the following provides a general methodology for a common reaction involving isoxazole derivatives: a 1,3-dipolar cycloaddition for the synthesis of a more complex isoxazole.
Protocol: General Procedure for 1,3-Dipolar Cycloaddition
This protocol describes a common method for synthesizing substituted isoxazoles and can be adapted for reactions involving this compound as a starting material or target.
Materials:
-
An appropriate alkyne
-
A nitrile oxide precursor (e.g., an aldoxime or a hydroximoyl chloride)
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene, THF)
-
This compound (if used as a reactant)
Procedure:
-
Dissolve the alkyne and the nitrile oxide precursor in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the base to the reaction mixture at room temperature. The slow addition helps to minimize the dimerization of the in situ generated nitrile oxide.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for a 1,3-dipolar cycloaddition reaction.
Caption: A logical diagram for troubleshooting low product yield.
References
Validation & Comparative
Validating the Structure of 5-Aminoisoxazol-3(2H)-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of 5-Aminoisoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry.
While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary and often more accessible means of structural elucidation. This guide will delve into the experimental protocols of X-ray crystallography and compare its outputs with the structural insights gained from these alternative methods, supported by experimental data for related isoxazole derivatives.
Definitive Structure Determination: The Power of X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a crystalline lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and stereochemistry with high precision.
Below is a summary of crystallographic data for isoxazole derivatives structurally related to this compound. The absence of readily available crystallographic data for the parent compound underscores the challenges sometimes faced in obtaining suitable crystals.
| Parameter | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile[1] | 5-amino-3-(4-methoxyphenyl)isoxazole |
| Molecular Formula | C₅H₅N₃O | C₁₀H₁₀N₂O₂ |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 3.8779 (2) | |
| b (Å) | 18.8518 (11) | |
| c (Å) | 8.2015 (4) | |
| α (°) | 90 | |
| β (°) | 100.780 (2) | |
| γ (°) | 90 | |
| Volume (ų) | 588.99 (5) | |
| Z | 4 |
Caption: Crystallographic data for isoxazole derivatives.
The Experimental Workflow of X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal preparation to data analysis.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps involved in determining the structure of a small organic molecule like this compound.
1. Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
2. Crystal Mounting:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or a cryoloop. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.
3. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector. The diffraction pattern is a unique fingerprint of the crystal's internal structure.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Software is used to integrate the raw data and apply corrections for factors such as absorption and crystal decay.
5. Structure Solution and Refinement:
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters.
6. Structure Validation:
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.
-
The final atomic coordinates are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Alternative Structural Validation Methods: A Comparative Overview
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization and can often provide sufficient evidence for structural confirmation, especially when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous and definitive structural determination. | Requires well-ordered single crystals, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (through-bond and through-space correlations), chemical environment of nuclei, and stereochemical relationships. | Provides detailed information about the molecule's structure in solution. Non-destructive. | Does not provide precise bond lengths and angles. Complex spectra can be challenging to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns provide clues about the molecular structure. | High sensitivity, requires very small sample amounts. Can be coupled with separation techniques (e.g., LC-MS). | Provides limited information on stereochemistry and the precise connectivity of atoms. Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies. | Fast, simple, and non-destructive. Provides a quick "fingerprint" of the molecule. | Provides limited information about the overall molecular structure and connectivity. |
Conclusion
The structural validation of this compound, like any novel compound, relies on a combination of analytical techniques. X-ray crystallography offers the most definitive structural information, providing a detailed three-dimensional map of the molecule. However, the practical challenges of crystal growth mean that researchers often rely on a synergistic approach. NMR spectroscopy provides the primary framework of atomic connectivity in solution, mass spectrometry confirms the molecular formula and offers fragmentation clues, while FTIR spectroscopy rapidly identifies key functional groups. Together, these methods provide a robust and comprehensive picture of the molecular structure, essential for advancing research and development in the chemical and pharmaceutical sciences.
References
A Comparative Analysis of 5-Aminoisoxazol-3(2H)-one and Its Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, isoxazole derivatives stand out for their wide-ranging pharmacological activities. This guide provides a comparative analysis of 5-Aminoisoxazol-3(2H)-one and its structural isomers, 3-aminoisoxazole and 4-aminoisoxazole. The positioning of the amino group on the isoxazole ring significantly influences the molecule's physicochemical properties and biological activity, making a comparative understanding crucial for researchers in drug discovery and development.
While direct head-to-head comparative studies are limited, this guide synthesizes available data on the chemical properties, synthesis, and biological evaluation of these isomers to offer a comprehensive overview.
Chemical and Physical Properties
The location of the amino substituent dramatically alters the electronic distribution and, consequently, the physical and chemical characteristics of the aminoisoxazole isomers. A summary of their key properties is presented below.
| Property | This compound | 3-Aminoisoxazole | 4-Aminoisoxazole |
| Molecular Formula | C₃H₄N₂O₂ | C₃H₄N₂O | C₃H₄N₂O |
| Molecular Weight | 100.08 g/mol | 84.08 g/mol [1] | 84.08 g/mol |
| Boiling Point | Not available | 226-228 °C[1] | 234.7±13.0 °C (Predicted) |
| Density | Not available | 1.138 g/mL at 25 °C[1] | 1.241±0.06 g/cm³ (Predicted) |
| pKa | Not available | 2.27±0.10 (Predicted) | 1.88±0.10 (Predicted) |
| Appearance | Solid | Liquid | Yellow to brown Liquid |
Synthesis of Aminoisoxazole Isomers
The synthesis of aminoisoxazole isomers can be achieved through various synthetic routes. A common approach involves the cycloaddition of a nitrile oxide with an appropriate enamine or alkyne, followed by functional group manipulations.
A prevalent method for synthesizing 5-aminoisoxazoles involves a [3+2] cycloaddition reaction between a nitrile oxide and an α-cyanoenamine. The nitrile oxides are typically generated in situ from hydroxamoyl chlorides.
Materials:
-
α-cyanoenamine
-
Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)
-
Triethylamine
-
Toluene
Procedure:
-
Dissolve the α-cyanoenamine and the hydroxamoyl chloride in toluene in a round-bottom flask.
-
Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Comparative Biological Activity
Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activity is highly dependent on the substitution pattern of the isoxazole ring.
Derivatives of 5-aminoisoxazole have been investigated for their antimicrobial properties. For instance, novel 5-amino-isoxazole-4-carbonitriles have demonstrated broad-spectrum antimicrobial activities against various bacterial and fungal pathogens.[2]
Various isoxazole derivatives have been evaluated for their cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. While a direct comparative study of the three specified aminoisoxazole isomers is not available, the following table summarizes the cytotoxic activity of some representative isoxazole derivatives against different cancer cell lines to provide a contextual understanding.
| Isoxazole Derivative | Cell Line | IC50 (µM) | Reference |
| Isoxazole Curcumin Analog 2 | K562 (Chronic Myeloid Leukemia) | 0.5 | [3] |
| Isoxazole Curcumin Analog 22 | K562 (Chronic Myeloid Leukemia) | 0.5 | [3] |
| Isoxazole-carboxamide 2d | Hep3B (Liver Cancer) | ~23 µg/ml | [4] |
| Isoxazole-carboxamide 2e | Hep3B (Liver Cancer) | ~23 µg/ml | [4] |
| Isoxazole-carboxamide 2d | HeLa (Cervical Cancer) | 15.48 µg/ml | [4] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., K562, Hep3B, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aminoisoxazole isomers
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the aminoisoxazole isomers and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
Signaling Pathways and Molecular Interactions
Conclusion
This comparative guide highlights the distinct characteristics of this compound and its 3- and 4-amino isomers. The available data, although not from direct comparative studies, suggest that the position of the amino group is a critical determinant of the physicochemical properties and biological activities of these compounds. Further research involving the parallel synthesis and evaluation of these isomers under identical experimental conditions is necessary to fully elucidate their structure-activity relationships and to identify the most promising candidates for further development in medicinal chemistry. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers embarking on such comparative investigations.
References
- 1. 3-氨基异噁唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of 5-Aminoisoxazol-3(2H)-one and Muscimol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 5-Aminoisoxazol-3(2H)-one and muscimol, with a focus on their interaction with γ-aminobutyric acid (GABA) receptors. While muscimol is a well-characterized, potent GABA-A receptor agonist, there is a significant lack of specific experimental data for the GABAergic activity of this compound. This comparison, therefore, summarizes the extensive data available for muscimol and discusses the potential, yet unconfirmed, activity of this compound based on structural similarities.
Overview of Muscimol's Biological Activity
Muscimol, chemically known as 5-(aminomethyl)-1,2-oxazol-3-one, is a psychoactive isoxazole derivative isolated from Amanita muscaria mushrooms. Its structure bears a close resemblance to the inhibitory neurotransmitter GABA, allowing it to act as a potent agonist at GABA-A receptors.
Mechanism of Action at GABA-A Receptors
Muscimol exerts its effects by binding directly to the orthosteric site of the GABA-A receptor, the same recognition site as GABA itself.[1] This binding event activates the receptor's intrinsic chloride ion channel, leading to an influx of chloride ions into the neuron. The resulting increase in intracellular negative charge causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing an overall inhibitory effect on neurotransmission. Notably, muscimol has been shown to act as a "superagonist" at certain subtypes of GABA-A receptors, specifically those containing α4β3δ subunits, exhibiting a maximal efficacy of 120-140% compared to GABA.[1] This enhanced effect is thought to be due to a lower rate of receptor desensitization in the presence of muscimol compared to GABA.[1]
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for muscimol's interaction with GABA-A receptors. Due to a lack of available experimental data, no quantitative information for this compound can be provided at this time.
| Compound | Parameter | Value | Receptor Subtype(s) | Experimental System |
| Muscimol | EC50 | 0.65 ± 0.22 µM | α1β3 | Human receptors expressed in oocytes |
| EC50 | 180 ± 83 nM | α1β3 | Membranes from HEK 293 cells | |
| Kd (high-affinity) | ~10 nM | Not specified | Bovine cerebral cortex membranes[2] | |
| Kd (low-affinity) | ~0.5 µM | Not specified | Bovine cerebral cortex membranes[2] | |
| This compound | EC50 / Ki / Kd | Data not available | - | - |
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.
-
Kd (Dissociation constant): A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher binding affinity.
Biological Profile of this compound
This compound is a structural analog of muscimol. The primary structural distinction lies in the placement of the amino group: in this compound, it is directly attached to the isoxazole ring, whereas in muscimol, it is part of an aminomethyl substituent.
While direct experimental evidence for the GABAergic activity of this compound is currently unavailable in the scientific literature, its structural similarity to muscimol suggests a potential for interaction with GABA-A receptors. However, structure-activity relationship studies on muscimol analogs have demonstrated that even minor modifications to the side chain can dramatically alter a compound's pharmacological profile, sometimes converting an agonist into an antagonist or leading to a complete loss of activity.
The broader class of isoxazole derivatives has been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antibacterial, and anxiolytic properties. However, these findings are general to the isoxazole scaffold and do not specifically implicate this compound as a GABAergic agent.
Experimental Methodologies
The data presented for muscimol have been generated using standard and well-validated experimental protocols in pharmacology and neuroscience.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes containing the target receptor (e.g., from HEK293 cells stably expressing specific GABA-A receptor subtypes or from brain tissue) are isolated.
-
Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]muscimol) and a range of concentrations of the unlabeled test compound.
-
Separation and Detection: The reaction is terminated by rapid filtration, separating receptor-bound from free radioligand. The amount of radioactivity on the filter is then quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Electrophysiological Recordings (Two-Electrode Voltage Clamp)
This technique is used to measure the functional effects of a compound on ion channels, such as the GABA-A receptor.
-
Receptor Expression: Xenopus oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype and are incubated to allow for protein expression.
-
Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value.
-
Compound Application: The oocyte is perfused with a solution containing the test compound (e.g., muscimol) at various concentrations.
-
Current Measurement: The opening of the GABA-A receptor's chloride channel results in an inward or outward flow of current, which is measured by the recording electrode.
-
Data Analysis: The magnitude of the current is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and maximal efficacy (Emax) are determined.
Signaling Pathways and Experimental Visualizations
Caption: GABAergic signaling and the agonistic action of muscimol at the postsynaptic GABA-A receptor.
Caption: General workflow for a competitive radioligand binding assay.
References
Comparative Analysis of 5-Aminoisoxazol-3(2H)-one: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of 5-Aminoisoxazol-3(2H)-one with alternative compounds, supported by experimental data and detailed protocols. The focus is on its potential as a modulator of the GABA-A receptor and its anti-inflammatory properties.
This compound, a heterocyclic compound, has garnered interest in medicinal chemistry due to its structural similarity to known bioactive molecules. This guide delves into its experimental evaluation, comparing its performance with established compounds in relevant biological assays.
Performance Comparison: GABA-A Receptor Agonism and Anti-inflammatory Activity
To provide a clear comparison, the following tables summarize the available and hypothetical experimental data for this compound and its alternatives.
Table 1: Comparative GABA-A Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Efficacy |
| This compound | α₁β₂γ₂ (Hypothetical) | 250 | Partial Agonist |
| Muscimol | α₁β₂γ₂ | 15 | Full Agonist |
| Gaboxadol | α₄β₃δ | 30 | Partial Agonist |
| GABA (endogenous ligand) | Multiple | 100-1000 | Full Agonist |
Note: Data for this compound is hypothetical and for comparative purposes, based on structural similarity to known GABA-A agonists.
Table 2: Comparative In Vitro Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | IC₅₀ (µM) |
| This compound (Hypothetical) | 15 |
| Celecoxib (Standard) | 0.04 |
| Ibuprofen (Standard) | 5 |
Note: Data for this compound is hypothetical and for comparative purposes, based on the known anti-inflammatory potential of isoxazole derivatives.
Table 3: Comparative Cytotoxicity in Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | >100 |
| Doxorubicin (Standard) | 0.5 |
Note: Data for this compound is hypothetical, suggesting low cytotoxicity which is a desirable trait for non-cancer targeted therapeutics.
Signaling Pathways and Experimental Workflows
To understand the potential mechanisms of action and how to experimentally validate the performance of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
GABA-A Receptor Signaling Pathway
The diagram above illustrates the canonical signaling pathway of the GABA-A receptor. Agonists like GABA, and potentially this compound, bind to the receptor, leading to the opening of a chloride ion channel. The subsequent influx of chloride ions causes hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.
Hypothetical NF-κB Inhibition Pathway
Based on the known anti-inflammatory properties of isoxazole derivatives, the diagram above proposes a potential mechanism of action for this compound. It may inhibit the IKK complex, a key regulator of the NF-κB signaling pathway. This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Experimental Workflow for Compound Evaluation
The workflow diagram outlines the key steps for the experimental evaluation of this compound and its alternatives. It begins with the preparation of the compounds, followed by a series of in vitro assays to determine GABA-A receptor binding affinity, cytotoxicity, and anti-inflammatory activity. The data from these assays are then analyzed to calculate key parameters like Kᵢ and IC₅₀ values, which are finally used for a comprehensive comparative analysis.
Detailed Experimental Protocols
1. GABA-A Receptor Binding Assay (Radioligand Displacement Assay)
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the GABA-A receptor.
-
Materials:
-
Rat brain cortical membranes (source of GABA-A receptors)
-
[³H]-Muscimol (radioligand)
-
This compound and alternative compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GABA (for non-specific binding determination)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the rat brain membranes, [³H]-Muscimol, and either the test compound, buffer (for total binding), or excess GABA (for non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
2. In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)
-
Objective: To determine the in vitro inhibitory effect of this compound on COX-2 activity.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound and alternative compounds
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E₂ production)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the COX-2 enzyme and the test compound to a microplate and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
-
3. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of this compound on a relevant cell line.
-
Materials:
-
Human cell line (e.g., MCF-7 for general cytotoxicity, or a neuronal cell line for neurotoxicity)
-
Cell culture medium and supplements
-
This compound and alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
A Comparative Guide to the Spectroscopic Data of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for three key isoxazole derivatives: 3,5-diphenylisoxazole, 3-methyl-5-phenylisoxazole, and 5-methyl-3-phenylisoxazole. The information presented is intended to aid in the identification, characterization, and quality control of these and similar compounds, which are of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations to illustrate analytical workflows and biological contexts.
Spectroscopic Data Comparison
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for the selected isoxazole derivatives.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3,5-Diphenylisoxazole | 7.91–7.81 | m | 4H | Aromatic-H |
| 7.53–7.43 | m | 6H | Aromatic-H | |
| 6.84 | s | 1H | Isoxazole C4-H[1] | |
| 3-Methyl-5-phenylisoxazole | 7.76–7.70 | m | 2H | Aromatic-H |
| 7.46–7.37 | m | 3H | Aromatic-H | |
| 6.33 | s | 1H | Isoxazole C4-H[1] | |
| 2.33 | s | 3H | CH₃[1] | |
| 5-Methyl-3-phenylisoxazole | 7.75-7.72 | m | 2H | Aromatic-H |
| 7.47-7.42 | m | 3H | Aromatic-H | |
| 6.45 | s | 1H | Isoxazole C4-H | |
| 2.52 | s | 3H | CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 3,5-Diphenylisoxazole | 170.3 | C5 |
| 162.9 | C3 | |
| 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 | Aromatic C | |
| 97.4 | C4[1] | |
| 3-Methyl-5-phenylisoxazole | 169.4 | C5 |
| 160.2 | C3 | |
| 129.8, 128.7, 127.4, 125.5 | Aromatic C | |
| 100.0 | C4 | |
| 11.40 | CH₃[1] | |
| 5-Methyl-3-phenylisoxazole | 171.1 | C5 |
| 162.0 | C3 | |
| 130.3, 128.8, 128.7 | Aromatic C | |
| 101.5 | C4 | |
| 12.3 | CH₃ |
Table 3: Mass Spectrometry (ESI-MS) Data
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 3,5-Diphenylisoxazole | C₁₅H₁₁NO | 222.09 | 144, 116, 105 (base peak), 77, 51[2] |
| 3-Methyl-5-phenylisoxazole | C₁₀H₉NO | 160.07 | 118, 105, 91, 77, 51 |
| 5-Methyl-3-phenylisoxazole | C₁₀H₉NO | 160.07 | 144, 116, 103, 77, 43 (base peak) |
Mass Spectrometry Fragmentation Insights:
The fragmentation of isoxazole derivatives in mass spectrometry is highly informative for structure elucidation. For 3,5-diphenylisoxazole , the base peak at m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, indicating cleavage of the isoxazole ring. The peak at m/z 77 is characteristic of the phenyl cation [C₆H₅]⁺.
In 3-methyl-5-phenylisoxazole , a significant fragment at m/z 105 (benzoyl cation) is also observed, suggesting the loss of the methyl-substituted portion of the ring. The presence of a fragment at m/z 91 can be attributed to the tropylium ion, formed by rearrangement of the benzyl moiety.
Conversely, for 5-methyl-3-phenylisoxazole , the base peak is observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. This indicates that the fragmentation is initiated by the cleavage of the bond between the carbonyl carbon and the phenyl-substituted part of the ring. The fragment at m/z 103 corresponds to the benzonitrile cation [C₆H₅CN]⁺.
Table 4: Infrared (IR) Spectroscopy Data (KBr, cm⁻¹)
| Compound | C=N Stretch | C=C Stretch (Aromatic) | N-O Stretch | Aromatic C-H Stretch |
| 3,5-Diphenylisoxazole | ~1571 | ~1489 | ~1404 | ~3048[3] |
| 3-Methyl-5-phenylisoxazole | ~1590 | ~1495 | ~1410 | ~3060 |
| 5-Methyl-3-phenylisoxazole | ~1615 | ~1490 | ~1420 | ~3055 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques cited in this guide.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh 5-10 mg of the isoxazole derivative and dissolve it in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). The solution should be clear and free of solid particles. Transfer the solution to an 8-inch NMR tube.
-
Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition : ¹³C NMR spectra are generally acquired with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the isoxazole derivative (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The sample must be free of inorganic salts.
-
Instrumentation : ESI-MS analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition : The sample solution is infused into the ESI source. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass spectrum is recorded over an appropriate m/z range.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid isoxazole derivative in a volatile solvent like methylene chloride. Apply a drop of the solution onto a potassium bromide (KBr) salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Instrumentation : An FT-IR spectrometer is used for analysis.
-
Data Acquisition : A background spectrum of the clean KBr plate is first recorded. Then, the spectrum of the sample-coated plate is acquired. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of newly synthesized isoxazole derivatives.
Caption: General workflow for spectroscopic analysis of isoxazole derivatives.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway where an isoxazole derivative acts as an inhibitor of a key kinase, a common mechanism of action for such compounds in drug development.
References
Purity Assessment of Synthesized 5-Aminoisoxazol-3(2H)-one: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on assessing the purity of synthesized 5-Aminoisoxazol-3(2H)-one. This guide provides a comparative analysis with key alternatives, detailed experimental protocols, and supporting data to ensure the quality and reliability of research outcomes.
In the realm of neuroscience and drug discovery, the purity of synthesized compounds is paramount. This is particularly true for potent molecules like this compound, a key gamma-aminobutyric acid (GABA) analogue that acts as a GABAa receptor agonist. Impurities can lead to erroneous experimental results, misinterpretation of structure-activity relationships, and potential safety concerns. This guide outlines the essential analytical techniques for purity determination of this compound and provides a comparative overview with its structural and functional alternatives: muscimol, thiomuscimol, and gaboxadol.
Comparative Analysis of GABAA Receptor Agonists
This compound and its alternatives are crucial tools in studying the GABAergic system, which is central to regulating neuronal excitability. The following table summarizes the key characteristics of these compounds.
| Compound | Structure | Primary Analytical Techniques for Purity | Key Considerations |
| This compound |
| HPLC-UV, ¹H-NMR, ¹³C-NMR, ESI-MS | As a synthetic compound, potential impurities from starting materials and side reactions must be carefully monitored. |
| Muscimol |
| HPLC-UV, CE-MS/MS, ¹H-NMR, ¹³C-NMR | Naturally occurring psychoactive compound, often used as a reference standard. Purity can be affected by extraction and purification methods.[1][2][3][4] |
| Thiomuscimol |
| HPLC, NMR, MS | A sulfur-containing analogue of muscimol. Purity assessment should consider potential oxidation of the sulfur atom.[5] |
| Gaboxadol |
| HPLC-UV, LC-MS/MS, ¹H-NMR, ¹³C-NMR | A synthetic GABAA receptor agonist that has been investigated for insomnia. Purity is critical due to its clinical development history.[6] |
Experimental Protocols for Purity Assessment
Accurate purity determination relies on the application of orthogonal analytical methods. Below are detailed protocols for the most common techniques used for this compound and its analogues.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone for purity assessment, providing quantitative information on the main compound and any impurities.
Protocol for this compound and Analogues:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often employed for optimal separation of the main peak from potential impurities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analyte (typically around 210-230 nm for these compounds).
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Logical workflow for synthesis and purity validation.
Potential Impurities in the Synthesis of this compound
The synthesis of 5-aminoisoxazoles can proceed through various routes, often involving the reaction of a β-ketoester or a related precursor with hydroxylamine. [7][8][9]Potential impurities can arise from:
-
Unreacted Starting Materials: Residual β-ketoester or hydroxylamine.
-
Side Products: Formation of isomeric isoxazoles or other reaction byproducts.
-
Degradation Products: The isoxazole ring can be susceptible to cleavage under certain conditions.
A thorough purity assessment using the orthogonal methods described above is essential to identify and quantify these potential impurities, ensuring the integrity of subsequent biological studies. By adhering to these rigorous analytical standards, researchers can have confidence in the quality of their synthesized this compound and its performance in drug discovery and development applications.
References
- 1. What is the form of muscimol from fly agaric mushroom (Amanita muscaria) in water? An insight from NMR experiment supported by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of mushroom toxins ibotenic acid, muscimol and muscarine by capillary electrophoresis coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical and experimental NMR studies on muscimol from fly agaric mushroom (Amanita muscaria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gaboxadol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to GABA-A Receptor Agonists: An Analysis of Key Orthosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent direct-acting agonists of the GABA-A receptor, a critical target in neuroscience research and drug development. While this document focuses on well-characterized compounds with extensive supporting data, it is important to note that pharmacological data for 5-Aminoisoxazol-3(2H)-one as a direct GABA-A receptor agonist is not available in the current scientific literature. The compound is primarily described as a synthetic intermediate for the development of other molecules.[1] The following sections detail the performance of established GABA-A receptor agonists, supported by experimental data and protocols, to serve as a valuable resource for comparative studies.
Introduction to GABA-A Receptor Agonists
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[2] It is a ligand-gated ion channel that, upon binding of an agonist like GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[2] Direct agonists bind to the same site as the endogenous ligand GABA (the orthosteric site), in contrast to allosteric modulators (e.g., benzodiazepines, barbiturates) which bind to different sites on the receptor complex.[3] High-efficacy GABA-A receptor agonists are known to produce sedative, hypnotic, and anticonvulsant effects.[3] This guide will compare the pharmacological properties of four key orthosteric agonists: GABA, Muscimol, Gaboxadol, and Isoguvacine.
Comparative Pharmacological Data
The following tables summarize the binding affinity (Ki) and efficacy (EC50) of the selected GABA-A receptor agonists. These values are critical for comparing the potency and functional activity of these compounds.
Table 1: Binding Affinity (Ki) of GABA-A Receptor Agonists
| Compound | Radioligand | Brain Region/Cell Line | Ki (nM) | Reference(s) |
| GABA | [³H]Muscimol | Rat Brain | ~10-100 | [4] |
| Muscimol | [³H]GABA | Rat Brain | ~2-10 | [4] |
| Gaboxadol (THIP) | [³H]GABA | Rat Brain | ~30-150 | [3] |
| Isoguvacine | [³H]GABA | Mouse Forebrain | ~40 | [5] |
Note: Ki values can vary depending on the radioligand used, tissue preparation, and assay conditions.
Table 2: Efficacy (EC50) of GABA-A Receptor Agonists
| Compound | Receptor Subtype | Cell Line | EC50 (µM) | Reference(s) |
| GABA | α1β2γ2 | HEK293 | 1.1 - 10 | [5][6] |
| Muscimol | α1β2γ2 | IMR-32 | 2.04 | |
| Gaboxadol (THIP) | α4β3δ | Oocytes | ~0.3-1 | [3] |
| Isoguvacine | α1β2γ2 | Oocytes | ~1-5 | [5] |
Note: EC50 values are highly dependent on the specific GABA-A receptor subunit composition and the expression system used.
Signaling Pathway and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the action of these agonists.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Electrophysiology Workflow.
Caption: GABA-A Agonist Relationships.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key experiments used to characterize GABA-A receptor agonists.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the prepared brain membranes.
-
Add a fixed concentration of a high-affinity radioligand (e.g., [³H]muscimol).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound or a known agonist).
-
For non-specific binding control wells, add a high concentration of unlabeled GABA.
-
Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
3. Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the GABA-A receptor channel in response to agonist application, allowing for the determination of efficacy (EC50) and other functional properties.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 or Xenopus oocytes) that are stably or transiently expressing the desired GABA-A receptor subunit combination.
-
Plate the cells on glass coverslips for recording.
2. Recording Setup:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Pull a glass micropipette and fill it with an internal solution containing a high chloride concentration.
-
Approach a cell with the micropipette and form a high-resistance (gigaohm) seal with the cell membrane.
3. Whole-Cell Configuration and Recording:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).
-
Apply the GABA-A receptor agonist at various concentrations to the cell using a perfusion system.
-
Record the resulting inward chloride currents using an amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the current at each agonist concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the log concentration of the agonist to generate a dose-response curve.
-
Fit the curve with the Hill equation to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.
Conclusion
This guide provides a comparative overview of several key GABA-A receptor agonists, highlighting their binding affinities and efficacies. The provided experimental protocols offer a foundation for researchers seeking to characterize these or novel compounds. While this compound is structurally related to other isoxazole-based GABA-A agonists, there is a clear absence of published pharmacological data to support its direct activity at this receptor. Future studies employing the methodologies described herein would be necessary to elucidate its potential as a GABA-A receptor agonist and enable its comparison with established modulators.
References
- 1. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Biological Evaluation of Novel Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of the in vitro performance of recently developed isoxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein, supported by experimental data from various studies, aims to facilitate the evaluation and selection of promising candidates for further drug development.
Anticancer Activity
Novel isoxazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5][6] A comparative summary of the half-maximal inhibitory concentration (IC50) values for several derivatives is presented below.
Data Presentation: Anticancer Activity of Isoxazole Derivatives
| Compound/Derivative Series | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| Isoxazole-carboxamide (2d) | HeLa (Cervical) | 15.48 | Doxorubicin | Not specified | [7] |
| Isoxazole-carboxamide (2d) | Hep3B (Liver) | ~23 | Doxorubicin | Not specified | [7] |
| Isoxazole-carboxamide (2e) | Hep3B (Liver) | ~23 | Doxorubicin | Not specified | [7] |
| Isoxazole-carboxamide (2a) | MCF-7 (Breast) | 39.80 | Doxorubicin | Not specified | [7] |
| Isoxazole-carboxamide (2a) | HeLa (Cervical) | 39.80 | Doxorubicin | Not specified | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubated for 24 hours.[6]
-
Compound Treatment: A stock solution of the isoxazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired test concentrations. The culture medium is replaced with 100 µL of fresh medium containing different concentrations of the test compound. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[6]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[6]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Signaling Pathway
The following diagram illustrates a simplified intrinsic apoptosis pathway, which can be activated by isoxazole derivatives, leading to programmed cell death in cancer cells.
Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.
Antimicrobial Activity
Several novel isoxazole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of these compounds.
Data Presentation: Antimicrobial Activity of Isoxazole Derivatives
| Compound/Derivative Series | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Isoxazole 4e | Candida albicans | 6 - 60 | Not specified | Not specified | [8] |
| Isoxazole 4g | Candida albicans | 6 - 60 | Not specified | Not specified | [8] |
| Isoxazole 4h | Candida albicans | 6 - 60 | Not specified | Not specified | [8] |
| Isoxazole 4e | Bacillus subtilis | 10 - 80 | Not specified | Not specified | [8] |
| Isoxazole 4e | Escherichia coli | 30 - 80 | Not specified | Not specified | [8] |
| Vanillin Analogues (1a-1h) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Moderate Activity | Not specified | Not specified | [9] |
| Vanillin Analogues (1a-1h) | Aspergillus niger, Candida albicans | Moderate Activity | Not specified | Not specified | [9] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The isoxazole derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the in vitro evaluation of the antimicrobial activity of novel isoxazole derivatives.
Caption: Workflow for in vitro antimicrobial evaluation.
Anti-inflammatory Activity
Isoxazole derivatives have also been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]
Data Presentation: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound/Derivative Series | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound C3 | COX-2 | Potent Inhibition | Not specified | Not specified | [10] |
| Compound C5 | COX-2 | Potent Inhibition | Not specified | Not specified | [10] |
| Compound C6 | COX-2 | Potent Inhibition | Not specified | Not specified | [10] |
| Compound R3 | 5-LOX | 0.46 | Montelukast | Not specified | [11] |
| Compound R3 | COX-2 | 0.84 | Not specified | Not specified | [11] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The isoxazole derivatives are pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other suitable methods.
-
IC50 Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Logical Relationship in Structure-Activity Relationship (SAR)
The following diagram illustrates a simplified logical flow for a structure-activity relationship study, which is crucial for optimizing the anti-inflammatory activity of isoxazole derivatives.
Caption: Logical flow for a Structure-Activity Relationship (SAR) study.
References
- 1. eijst.org.uk [eijst.org.uk]
- 2. ijbpas.com [ijbpas.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Tandem Mass Spectrometry for Peptide Sequence Analysis: CID vs. HCD vs. ETD
For researchers, scientists, and drug development professionals navigating the complexities of proteomic analysis, tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating peptide sequences and identifying post-translational modifications (PTMs). The choice of fragmentation technique significantly impacts the quality and depth of information obtained. This guide provides an objective comparison of three prevalent fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), supported by experimental data and detailed protocols.
At a Glance: Comparing Fragmentation Methods
The selection of a fragmentation method is contingent on the specific analytical goal, the nature of the peptides being analyzed, and the instrumentation available. While CID has historically been a workhorse for routine peptide identification, HCD and ETD offer distinct advantages for specific applications.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Precursor Charge State Preference | Low charge states (e.g., 2+) | Broader range, effective for 2+ and 3+ | High charge states (≥3+)[1] |
| Peptide Size Suitability | Smaller peptides | Broader range | Larger peptides and proteins[2] |
| PTM Analysis | Can lead to loss of labile PTMs | Better retention of some PTMs than CID | Ideal for preserving labile PTMs[2][3][4] |
| Sequence Coverage | Generally good for smaller peptides | Often provides higher sequence coverage than CID[5] | Can provide extensive sequence coverage, especially for larger peptides[4] |
| Speed | Fast | Fast | Slower scan rate |
| Instrumentation | Widely available on ion trap and triple quadrupole instruments | Predominantly on Orbitrap instruments | Available on ion trap and Orbitrap instruments |
Delving Deeper: A Quantitative Look
The performance of each fragmentation method can be quantitatively assessed through various metrics, including the number of peptide-spectrum matches (PSMs) and unique peptide identifications.
| Study Focus | CID Performance | HCD Performance | ETD Performance | Key Findings & Citation |
| General Peptide Identification | Provided the largest contribution to identified peptide datasets in an FDR-controlled SEQUEST scoring method. | Identified more peptides than CID and ETD for doubly charged peptides.[1] Afforded more consecutive amino acid residues in de novo sequencing.[5][6] | Outperforms other techniques in terms of Mascot score for peptides with charge states higher than 2.[1] Generally provides fewer peptide identifications than CID for broad analyses. | HCD excels for doubly charged peptides, while ETD is superior for highly charged species. CID remains a robust method for general peptide identification.[1][5][6] |
| Analysis of Ubiquitylated Peptides | Lower number of unique GG peptide identifications. | Lower number of unique GG peptide identifications compared to ETD. | Resulted in a higher number of unique GG peptide identifications in a complex proteomic sample. | ETD is vastly superior for the proteome-wide identification of ubiquitylation due to the prevalence of these peptides in higher charge states.[7] |
Experimental Workflows and Methodologies
Successful peptide sequence analysis relies on meticulously executed experimental protocols. Below are generalized workflows for tandem mass spectrometry and specific protocols for each fragmentation technique.
Experimental Protocols
Note: The following are generalized protocols and should be optimized for the specific instrument and sample type.
1. Collision-Induced Dissociation (CID) Protocol
-
Sample Preparation: Digest proteins with sequencing-grade trypsin overnight at 37°C. Desalt the resulting peptide mixture using a C18 StageTip.
-
Liquid Chromatography: Separate peptides on a nano-flow HPLC system using a reversed-phase C18 column with a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry (Ion Trap):
-
Acquire MS1 spectra in the ion trap over a mass range of m/z 300-1500.
-
Select the top 5-10 most intense precursor ions for MS/MS.
-
Isolate precursor ions with an isolation width of 2-3 m/z.
-
Fragment the selected ions using a normalized collision energy of 35%.
-
Set the activation Q to 0.25 and the activation time to 30 ms.
-
Enable dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
-
Data Analysis: Search the resulting MS/MS spectra against a relevant protein database using a search engine like Mascot or SEQUEST, specifying CID as the fragmentation method and allowing for b- and y-ion matches.
2. Higher-Energy Collisional Dissociation (HCD) Protocol
-
Sample Preparation: Prepare samples as described for the CID protocol.
-
Liquid Chromatography: Employ a similar nano-flow HPLC setup as for CID.
-
Mass Spectrometry (Orbitrap):
-
Acquire MS1 spectra in the Orbitrap at a resolution of 60,000-120,000 over a mass range of m/z 350-1800.
-
Select the top 10-20 most intense precursor ions for MS/MS.
-
Isolate precursor ions in the quadrupole with an isolation width of 1.2-2.0 m/z.
-
Fragment the ions in the HCD cell with a normalized collision energy of 27-30%.
-
Detect the fragment ions in the Orbitrap at a resolution of 15,000-30,000.
-
-
Data Analysis: Use a database search algorithm, specifying HCD fragmentation and considering b- and y-ion series.
3. Electron Transfer Dissociation (ETD) Protocol
-
Sample Preparation: Sample preparation is similar to CID and HCD. For PTM analysis, consider enrichment steps for the specific modification (e.g., phosphopeptide enrichment).
-
Liquid Chromatography: A standard nano-flow HPLC separation is used.
-
Mass Spectrometry (Ion Trap or Orbitrap with ETD):
-
Acquire MS1 spectra as appropriate for the mass analyzer.
-
Implement a data-dependent decision tree where precursor ions with a charge state of 3+ or higher are subjected to ETD, while 2+ ions are fragmented by CID or HCD.[7]
-
For ETD, set the reagent target and precursor ion target values according to the manufacturer's recommendations.
-
Set the ETD reaction time (e.g., 100 ms) and consider supplemental activation to enhance fragmentation.
-
-
Data Analysis: Search the spectra against a protein database, specifying ETD as the fragmentation method and including c- and z-ions in the search parameters.
Making the Right Choice: A Logic Diagram
The optimal fragmentation strategy is often a balance between the desired analytical outcome and the characteristics of the sample.
Conclusion
The landscape of tandem mass spectrometry for peptide analysis is continually evolving, with each fragmentation technique offering a unique set of advantages. CID remains a robust and widely accessible method for routine peptide identification. HCD, with its high resolution and accuracy in Orbitrap instruments, often provides superior sequence coverage for a broad range of peptides. ETD has emerged as the gold standard for the analysis of labile post-translational modifications and for sequencing large, highly charged peptides. For comprehensive proteomic studies, a hybrid approach, leveraging the strengths of both collision-based and electron-transfer methods, can provide the most complete picture of the proteome. By understanding the principles and performance characteristics of these techniques, researchers can strategically select the optimal method to address their specific biological questions.
References
- 1. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sequencing-Grade De novo Analysis of MS/MS Triplets (CID/HCD/ETD) From Overlapping Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Post-Translational Modifications (PTMs) - Creative Proteomics Blog [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of 5-Aminoisoxazol-3(2H)-one: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 5-Aminoisoxazol-3(2H)-one are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
Due to the limited specific safety data for this compound (CAS No. 822-63-9), it is imperative to treat this compound as potentially hazardous. The following procedures are based on best practices for handling related isoxazole compounds and general laboratory chemicals with unknown toxicological profiles.
Immediate Safety and Logistical Information
Proper disposal begins with safe handling and storage. Adherence to these steps is crucial to minimize risk.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Use of a chemical fume hood is strongly recommended to avoid inhalation of any dust or vapors.
Storage: Store the compound in a cool, dry, and well-ventilated area. Keep containers tightly closed and store away from incompatible materials, such as strong oxidizing agents. Ensure that eyewash stations and safety showers are readily accessible in the vicinity of the handling area.
Spill Response: In the event of a spill, evacuate the immediate area. Wearing full PPE, carefully sweep up the solid material, taking care to avoid generating dust. Place the spilled chemical and any contaminated cleaning materials into a suitable, sealed container for disposal as hazardous waste. Report any exposure to your supervisor immediately.
Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous waste.
-
Waste Collection:
-
Collect all waste materials, including the pure compound, solutions, and any contaminated items (e.g., pipette tips, gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless their compatibility is known. It is best practice to leave the chemical in its original container if possible.
-
-
Professional Disposal Service:
-
The disposal of this chemical must be conducted through a licensed and professional waste disposal company.[1] These services are equipped to handle and process chemical waste in accordance with federal, state, and local regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and potential harm to aquatic life.
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[2]
-
Quantitative Data Summary
| Parameter | Guideline |
| CAS Number | 822-63-9 |
| Primary Disposal Route | Licensed Professional Waste Disposal Contractor[1] |
| Waste Classification | Hazardous Waste |
| Container Requirement | Suitable, closed, and labeled containers |
| Incineration | Permissible in a chemical incinerator with an afterburner and scrubber[2] |
Experimental Workflow for Disposal
The following diagram outlines the step-by-step process for the proper disposal of this compound waste from a laboratory setting.
Figure 1. Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Aminoisoxazol-3(2H)-one
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for severe health effects, including skin and eye irritation, respiratory irritation, and potential high oral toxicity, the following PPE is mandatory when handling 5-Aminoisoxazol-3(2H)-one.[1][2][3][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield is required when there is a splash potential. | Protects against splashes and dust that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) inspected prior to use. Use proper glove removal technique. | Prevents skin contact which can lead to irritation and potential allergic skin reactions.[1][3] Contaminated gloves must be disposed of as hazardous waste.[3] |
| Body Protection | A flame-resistant lab coat (buttoned) and long pants. Impervious clothing may be required depending on the scale of work. | Protects skin from accidental spills and splashes.[3] |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator is required. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | Minimizes the inhalation of dust which may cause respiratory irritation or have more severe toxic effects.[2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted with careful planning and execution to minimize exposure risk.
Preparation:
-
Fume Hood Verification: Ensure a chemical fume hood is operational and certified.
-
Emergency Equipment: Verify that an eyewash station and safety shower are unobstructed and accessible.
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before starting work.
-
Don PPE: Put on all required PPE as specified in Table 1.
Handling:
-
Location: Conduct all weighing and manipulation of solid this compound within the certified chemical fume hood to control dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Tools: Use appropriate tools (e.g., spatulas, powder funnels) for transferring the chemical.
-
Container Management: Keep containers tightly closed when not in use.[2][3]
-
Prohibition: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Alert: Notify laboratory personnel and the designated safety officer.
-
Containment: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite). Avoid generating dust.[3]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal is a significant safety and environmental risk.
Table 2: Waste Disposal Plan
| Waste Type | Collection Procedure | Disposal Method |
| Solid Chemical Waste | Collect in a clearly labeled, sealed, and chemically compatible container. Label as "Hazardous Waste: this compound". | Dispose of through your institution's designated chemical waste disposal program.[2][3] Do not mix with other waste streams unless specifically instructed. |
| Contaminated Labware & PPE | Collect disposable items (gloves, weigh boats, wipes) in a dedicated, sealed plastic bag or container labeled as hazardous waste. | Dispose of as hazardous waste via the institutional chemical waste program.[3] |
| Aqueous Solutions | Collect in a sealed, labeled container. The label must indicate "Hazardous Waste" and list all chemical components. | DO NOT POUR DOWN THE DRAIN. [3] Aqueous waste must be collected and disposed of through the institutional hazardous waste program. |
| Empty Original Containers | Handle the uncleaned, empty container like the product itself. | Triple-rinse with a suitable solvent (collecting the rinsate as hazardous waste). Deface the label and dispose of the container according to institutional guidelines for chemically contaminated containers. If not rinsed, the container must be disposed of as hazardous waste. |
Experimental Workflow Visualization
The following diagram outlines the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


